PF 477736
Description
PF-00477736 has been used in trials studying the treatment of Neoplasms.
CHK1 Inhibitor PF-477736 is a proprietary compound targeting cell cycle checkpoint kinase 1 (chk1) with potential chemopotentiation activity. Chk1 inhibitor PF-477736 inhibits chk1, an ATP-dependent serine-threonine kinase that is a key component in the DNA replication-monitoring S/G2 checkpoint system. By overriding the last checkpoint defense against DNA damaging agent-induced lethal damage, chk1 inhibitor PF-477736 may potentiate the antitumor efficacy of various chemotherapeutic agents against tumor cells with intrinsic checkpoint defects.
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
| Record name | PF 00477736 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-477736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-477736 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-477736 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of PF-4777736 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-4777736 is a potent and highly selective, ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, Chk1 is activated and plays a pivotal role in orchestrating cell cycle arrest, allowing time for DNA repair.[1][4] PF-4777736 abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[1] This mechanism of action makes PF-4777736 a promising agent for combination therapy, where it can sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents.[1][3] This is particularly effective in tumors with p53 deficiencies, which heavily rely on the S and G2/M checkpoints for survival following genotoxic stress.[1]
Core Mechanism of Action: Chk1 Inhibition
PF-4777736 functions by competitively binding to the ATP-binding pocket of Chk1, thereby preventing its kinase activity.[1][2] Chk1 is a serine/threonine kinase that is a key transducer in the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, which is activated in response to single-stranded DNA and replication stress. Upon activation by ATR, Chk1 phosphorylates a variety of downstream targets to initiate and maintain cell cycle arrest, including the Cdc25 family of phosphatases.[5][6] By inhibiting Chk1, PF-4777736 prevents the inhibitory phosphorylation of Cdc25, leading to the activation of cyclin-dependent kinases (CDKs) and subsequent entry into mitosis, irrespective of the presence of DNA damage.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of PF-4777736.
Table 1: Kinase Inhibitory Activity of PF-4777736
| Target | Kᵢ (nM) | Selectivity vs. Chk2 | Reference |
| Chk1 | 0.49 | ~100-fold | [1][3] |
| Chk2 | 47 | - |
Table 2: In Vitro Potentiation of Chemotherapeutic Agents by PF-4777736
| Cell Line | Chemotherapeutic Agent | PF-4777736 Concentration | Potentiation Factor (PF₅₀)¹ | Reference |
| HT29 | Gemcitabine | Not Specified | >10 | [4][8] |
| PC3 | Gemcitabine | 360 nM (8x EC₅₀) | Not Specified | [4] |
| Multiple p53-deficient lines | Gemcitabine | Not Specified | Broad potentiation | [2] |
¹PF₅₀ is defined as the IC₅₀ of the cytotoxic agent alone divided by the IC₅₀ in combination with PF-4777736.
Signaling Pathways and Experimental Workflows
DNA Damage Response and Chk1 Inhibition
The following diagram illustrates the central role of Chk1 in the DNA damage response and the mechanism of action of PF-4777736.
References
- 1. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
PF-477736: A Technical Guide to a Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine protein kinase that serves as a central mediator in the DNA Damage Response (DDR) signaling network.[1][2] In response to DNA damage or replication stress, Chk1 is activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][3] This activation triggers cell cycle arrest at the S and G2/M phases, providing time for DNA repair and maintaining genomic integrity.[1] Many cancer cells, particularly those with p53 mutations, rely heavily on the Chk1-mediated checkpoint for survival when faced with DNA damage from chemotherapy. Therefore, inhibiting Chk1 presents a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents.
PF-477736 is a potent, selective, and ATP-competitive small-molecule inhibitor of Chk1.[4][5] By targeting Chk1, PF-477736 abrogates DNA damage-induced cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, which ultimately leads to mitotic catastrophe and apoptosis.[4][6] This guide provides a comprehensive overview of the biochemical and cellular activity of PF-477736, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action.
Biochemical Profile and Selectivity
PF-477736 potently inhibits Chk1 kinase activity with high selectivity over the related kinase Chk2 and a broad panel of other protein kinases. Its ATP-competitive nature makes it a direct and effective inhibitor of Chk1's catalytic function.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of PF-477736
| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity (fold vs. Chk1) |
| Chk1 | 0.49 nM [4][5][7] | - | 1 |
| Chk2 | 47 nM[5] | - | ~96 |
| VEGFR2 | 8 nM[5] | - | ~16 |
| Fms (CSF1R) | 10 nM[5][7] | - | ~20 |
| Yes | 14 nM[5] | - | ~29 |
| Aurora-A | 23 nM[5][7] | - | ~47 |
| FGFR3 | 23 nM[5][7] | - | ~47 |
| Flt3 | 25 nM[5] | - | ~51 |
| Ret | 39 nM[5][7] | - | ~80 |
| CDK1 | 9,900 nM[5] | - | >20,000 |
Cellular Activity and Chemosensitization
In cellular contexts, PF-477736 effectively abrogates cell cycle checkpoints induced by various DNA-damaging agents, such as gemcitabine, carboplatin, and docetaxel.[4][8] This action potentiates the cytotoxic effects of these agents, particularly in cancer cell lines with defective p53, which are highly dependent on the G2/M checkpoint for survival.[4][7] Single-agent activity has also been observed in cancer cells with high levels of oncogene-induced replication stress.[9][10]
Data Presentation
Table 2: Cellular Activity of PF-477736 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Cellular Effect | IC₅₀ / GI₅₀ (as single agent) | Reference |
| Eµ-MYC Lymphoma | Lymphoma | Wild-Type | Induces apoptosis; abrogates G2/M checkpoint | 200-500 nM | [9] |
| Eµ-MYC Lymphoma | Lymphoma | Null/Mutant | Relatively insensitive | >1 µM | [9] |
| Various Leukemia/Lymphoma | Hematologic | Various | Potently inhibits proliferation | Average GI₅₀: 0.28 µM | [10] |
| Various Colon Cancer | Colon | Various | Inhibits proliferation | Average GI₅₀: 1.7 µM | [10] |
| HT29 | Colon | Mutant | Abrogates gemcitabine-induced S-phase arrest | - | [5][7] |
| COLO205 | Colon | Wild-Type | Potentiates apoptosis with chemotherapy | - | [7] |
| PC-3 | Prostate | Null | Overcomes gemcitabine-induced checkpoint | - | [11] |
Signaling Pathways and Mechanism of Action
The primary mechanism of PF-477736 involves the direct inhibition of Chk1 kinase activity within the ATR-Chk1 signaling pathway.
By inhibiting Chk1, PF-477736 prevents the inhibitory phosphorylation of Cdc25 family phosphatases. Active Cdc25 then removes inhibitory phosphates from cyclin-dependent kinases (CDKs), primarily Cdk1, leading to premature mitotic entry despite the presence of DNA damage.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of Chk1 inhibitors. The following are standard protocols for assessing the activity of PF-477736.
Protocol 1: In Vitro Chk1 Kinase Inhibition Assay
This protocol determines the concentration of PF-477736 required to inhibit Chk1 enzymatic activity by 50% (IC₅₀) and its inhibition constant (Kᵢ). A common method is a coupled-enzyme assay.[7]
-
Reagents & Materials : Recombinant human Chk1 kinase, Syntide-2 (or other suitable peptide substrate), ATP, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH, Phosphoenolpyruvate (PEP), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), PF-477736 serial dilutions.
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Assay Setup : In a 96-well plate, combine assay buffer, PK/LDH enzyme mix, NADH, PEP, and Syntide-2 substrate.
-
Inhibitor Addition : Add serial dilutions of PF-477736 (typically in DMSO, with a final DMSO concentration ≤1%) to the wells. Include DMSO-only wells as a control (0% inhibition) and wells without Chk1 as a background.
-
Reaction Initiation : Initiate the reaction by adding a fixed concentration of ATP and recombinant Chk1 enzyme.
-
Measurement : Immediately measure the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ADP production by Chk1.
-
Data Analysis : Calculate initial reaction velocities. Plot percent inhibition versus PF-477736 concentration and fit to a four-parameter logistic equation to determine the IC₅₀. The Kᵢ can be determined by fitting the data to a kinetic model for competitive inhibition (e.g., Michaelis-Menten) using varying ATP concentrations.[7]
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the anti-proliferative effects of PF-477736, alone or in combination with a cytotoxic agent, to determine the Growth Inhibition 50 (GI₅₀).[7]
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Cell Plating : Seed cancer cells in a 96-well plate at an appropriate density for exponential growth and allow them to attach overnight.
-
Drug Treatment : Treat cells with a serial dilution of PF-477736. For combination studies, add PF-477736 with a fixed concentration of a DNA-damaging agent (e.g., gemcitabine).
-
Incubation : Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize absorbance values to untreated controls. Plot the percentage of growth inhibition against drug concentration and calculate the GI₅₀ value using non-linear regression.
Protocol 3: Checkpoint Abrogation by Flow Cytometry
This protocol assesses the ability of PF-477736 to override a DNA damage-induced cell cycle checkpoint.
-
Cell Treatment : Plate cells and allow them to attach. Synchronize cells if necessary.
-
Checkpoint Induction : Treat cells with a DNA-damaging agent (e.g., 100 nM camptothecin or 300 nM gemcitabine) for 16-24 hours to induce cell cycle arrest (typically in S or G2 phase).
-
Inhibitor Addition : Add PF-477736 (e.g., 100-500 nM) to the arrested cell population and incubate for an additional 8-24 hours.
-
Cell Harvesting & Fixation : Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C.
-
Staining : Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Compare the cell cycle profiles. Checkpoint abrogation is indicated by a decrease in the S/G2-M population and an increase in the sub-G1 (apoptotic) population or a return to G1 in the PF-477736-treated group compared to the group treated with the DNA-damaging agent alone.
Conclusion
PF-477736 is a highly potent and selective inhibitor of Chk1, a critical kinase in the DNA damage response pathway. Its ability to abrogate cell cycle checkpoints provides a powerful mechanism to enhance the efficacy of standard DNA-damaging chemotherapies, especially in p53-deficient tumors. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to investigate and harness the therapeutic potential of Chk1 inhibition with PF-477736.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to PF-477736: Enhancing Chemotherapeutic Efficacy by Targeting Checkpoint Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor PF-477736 and its critical role in sensitizing cancer cells to chemotherapy. By targeting Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) and cell cycle progression, PF-477736 represents a promising strategy to overcome resistance to genotoxic cancer therapies. This document details the underlying molecular mechanisms, summarizes key preclinical data, and outlines relevant experimental protocols.
Introduction: The Rationale for Chk1 Inhibition in Cancer Therapy
Genomic instability is a hallmark of cancer.[1][2] Many conventional cancer treatments, including chemotherapy and radiation, function by inducing extensive DNA damage in rapidly dividing tumor cells.[1][2] In response to this damage, cancer cells activate complex signaling networks known as cell cycle checkpoints to halt cell division and allow for DNA repair, thereby promoting their survival.[3][4]
The Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 signaling cascade is a principal pathway that governs the S and G2/M checkpoints, which are activated in response to single-stranded DNA and replication stress—common consequences of many chemotherapeutic agents.[1][2] Upon activation by ATR, Chk1 phosphorylates a variety of downstream targets to induce cell cycle arrest, facilitate DNA repair, and, in cases of overwhelming damage, trigger apoptosis.[3] However, many cancer cells, particularly those with p53 mutations, become heavily reliant on the G2 checkpoint for survival after DNA damage. This dependency creates a therapeutic vulnerability.
By inhibiting Chk1, PF-477736 abrogates these critical checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis.[4][5] This leads to a form of cellular suicide known as mitotic catastrophe and enhances the cytotoxic effects of DNA-damaging agents.[6] This strategy has shown particular promise in p53-deficient tumors, which lack a functional G1 checkpoint and are therefore more dependent on the Chk1-mediated S and G2 checkpoints.[7][8]
PF-477736: A Potent and Selective Chk1 Inhibitor
PF-477736 is a potent, ATP-competitive small-molecule inhibitor of Chk1 with a high degree of selectivity.[8][9] Its ability to override DNA damage-induced cell cycle arrest forms the basis of its chemosensitizing properties.[8]
Table 1: Kinase Selectivity Profile of PF-477736
| Kinase Target | Inhibition Constant (Ki) or IC50 | Selectivity vs. Chk1 |
| Chk1 | 0.49 nM (Ki) | - |
| Chk2 | 47 nM (Ki) | 100-fold |
| VEGFR2 | 8 nM (Ki) | <100-fold |
| Fms | 10 nM (IC50) | <100-fold |
| Yes | 14 nM (IC50) | <100-fold |
| Aurora-A | 23 nM (IC50) | <100-fold |
| FGFR3 | 23 nM (IC50) | <100-fold |
| Flt3 | 25 nM (IC50) | <100-fold |
| Ret | 39 nM (IC50) | <100-fold |
| CDK1 | 9.9 µM (Ki) | 20,000-fold |
Data compiled from multiple sources.[7][9]
Mechanism of Action: Abrogation of Cell Cycle Checkpoints
The primary mechanism by which PF-477736 sensitizes cancer cells to chemotherapy is through the abrogation of the S and G2/M cell cycle checkpoints.[4][6]
Signaling Pathway: DNA Damage Response and Chk1 Inhibition
Caption: DNA damage response pathway and the inhibitory action of PF-477736 on Chk1.
In the presence of DNA damage, ATR activates Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases.[3][10] This prevents the activation of cyclin-dependent kinases (CDKs) required for entry into mitosis, leading to cell cycle arrest.[10] PF-477736 competitively binds to the ATP-binding pocket of Chk1, preventing its kinase activity.[8][9] Consequently, Cdc25 remains active, CDKs are activated, and the cell prematurely enters mitosis despite the presence of unrepaired DNA, ultimately leading to apoptosis.[6]
Preclinical Efficacy: In Vitro and In Vivo Data
Numerous preclinical studies have demonstrated the potent chemosensitizing and radiosensitizing effects of PF-477736 across a range of cancer types.
Table 2: In Vitro Chemosensitization by PF-477736
| Cell Line | Cancer Type | Chemotherapeutic Agent | Effect of PF-477736 Combination |
| HT29 | Colon Cancer | Gemcitabine | Abrogates S-phase arrest and increases apoptosis in a dose- and time-dependent manner.[9] |
| HCT116 (p53-/-) | Colon Cancer | Radiation | Enhances cytotoxic effects and abrogates G2/M arrest.[4] |
| A431 | Squamous Cell | Radiation | Reduces clonogenic survival and abrogates IR-induced G2 arrest.[4] |
| COLO205 | Colon Cancer | Docetaxel | Abrogates mitotic spindle checkpoint and sensitizes to docetaxel-induced apoptosis.[6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Protons/X-rays | Enhances sensitivity to radiation, increases DNA damage (γH2AX foci), and downregulates Rad51.[11] |
Table 3: In Vivo Antitumor Activity of PF-477736 in Combination Therapy
| Xenograft Model | Cancer Type | Combination Therapy | Outcome |
| A431 | Squamous Cell | PF-477736 + Radiation | Tumor growth delay of 6.7 days for the combination vs. 2.9 days for radiation alone (2.7 enhancement ratio).[4] |
| COLO205 | Colon Cancer | PF-477736 + Gemcitabine | Potentiates gemcitabine antitumor activity in a dose-dependent manner with no enhancement of systemic toxicity.[9] |
| COLO205 | Colon Cancer | PF-477736 + Docetaxel | Significantly extends docetaxel-induced tumor growth delay; complete remission in 3 of 12 mice.[12] |
Experimental Protocols
This section provides an overview of key methodologies used to evaluate the efficacy of PF-477736.
5.1. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effects of PF-477736 on cell cycle distribution in combination with a DNA damaging agent.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
Methodology:
-
Cell Culture: Plate cells (e.g., HCT116, A431) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the chemotherapeutic agent (e.g., gemcitabine) with or without PF-477736 at predetermined concentrations for 24-48 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution (containing PI and RNase A).
-
Analysis: Analyze the samples on a flow cytometer to measure the fluorescence of PI, which is proportional to the DNA content. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
5.2. Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the cytotoxic effect of a treatment.
Methodology:
-
Cell Plating: Plate a known number of cells into 6-well plates.
-
Treatment: After cell attachment, treat with PF-477736 for a few hours before exposing them to radiation or a chemotherapeutic agent.
-
Incubation: Remove the drug-containing medium, wash the cells, add fresh medium, and incubate for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
5.3. Western Blotting for Pharmacodynamic Markers
Western blotting is used to detect changes in protein expression and phosphorylation that indicate target engagement and downstream pathway modulation.
Methodology:
-
Cell Lysis: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-Chk1, phospho-Histone H3, γH2AX, cleaved PARP). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to ensure equal protein loading.
Key Pharmacodynamic Markers:
-
γH2AX: A marker for DNA double-strand breaks. An increase indicates enhanced DNA damage.[6][11]
-
Phospho-Histone H3 (Ser10): A marker for mitotic entry. A decrease after co-treatment with a DNA damaging agent suggests abrogation of the G2/M checkpoint.[4][6]
-
Cleaved PARP: A marker for apoptosis. An increase indicates enhanced cell death.[11]
-
Rad51: A key protein in homologous recombination repair. Downregulation suggests inhibition of this DNA repair pathway.[11]
Conclusion and Future Directions
PF-477736 effectively sensitizes cancer cells to a variety of DNA-damaging agents by inhibiting Chk1 and abrogating critical cell cycle checkpoints. Its mechanism of action is particularly relevant in p53-deficient tumors, which are highly dependent on the G2 checkpoint for survival. The preclinical data strongly support the continued investigation of Chk1 inhibitors as a promising therapeutic strategy.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Chk1 inhibitor combination therapies. Further clinical trials are necessary to establish the safety and efficacy of this approach in various cancer types. The development of next-generation Chk1 inhibitors with improved selectivity and pharmacokinetic properties also remains an important area of research.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Checkpoint Kinase 1 (CHK1) Inhibition Enhances the Sensitivity of Triple-Negative Breast Cancer Cells to Proton Irradiation via Rad51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Discovery and Development of PF-477736: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] Its development represented a significant step in the exploration of synthetic lethality as a therapeutic strategy for cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF-477736, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Rationale
PF-477736 was identified by scientists at Agouron (Pfizer) as a small molecule inhibitor of Chk1.[3] The rationale behind its development lies in the concept of "synthetic lethality." Many tumor cells are deficient in the p53 tumor suppressor protein, which abrogates the G1 checkpoint of the cell cycle. These cells become heavily reliant on the S and G2-M checkpoints, which are controlled by Chk1, to repair DNA damage before entering mitosis.[4] By inhibiting Chk1, PF-477736 can override these remaining checkpoints, forcing p53-deficient cancer cells with DNA damage to undergo premature and lethal mitosis, a phenomenon known as mitotic catastrophe.[5] This approach aims to selectively target cancer cells while sparing normal, p53-competent cells that can utilize the G1 checkpoint for DNA repair.
Mechanism of Action
PF-477736 functions as a highly potent and selective, ATP-competitive inhibitor of Chk1.[1][6] It exerts its effect by binding to the ATP-binding pocket of the Chk1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the abrogation of the S and G2-M checkpoints, preventing cell cycle arrest in response to DNA damage.[4]
Quantitative Data
The following tables summarize the key quantitative data for PF-477736 from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 |
| Chk1 | 0.49 [1][2][4][6] | - | - |
| Chk2 | 47[1][3][4] | - | ~100-fold[2][3][6] |
| CDK1 | 9,900[1] | - | ~20,000-fold[7] |
| VEGFR2 | - | 8[1] | <100-fold[1][3] |
| Fms | - | 10[1] | <100-fold[1][3] |
| Yes | - | 14[1] | <100-fold[1][3] |
| Aurora-A | - | 23[1] | <100-fold[1][3] |
| FGFR3 | - | 23[1] | <100-fold[1][3] |
| Flt3 | - | 25[1] | <100-fold[1][3] |
| Ret | - | 39[1] | <100-fold[1][3] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | EC50 (nM) | Notes |
| CA46 (p53-mutant lymphoma) | Camptothecin-induced G2 arrest abrogation | 45 | - |
| HeLa (p53-positive cervical cancer) | Camptothecin-induced G2 arrest abrogation | 38 | - |
| HT29 (p53-mutant colon cancer) | Camptothecin-induced G2 arrest abrogation | 42 | - |
| HT29 | Gemcitabine cytotoxicity enhancement | 180-540 (dose-dependent)[1] | Time-dependent enhancement observed from 4-48 hours.[1] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Animal Model | Dosing | Key Findings |
| Rat | 4 mg/kg, i.v.[1] | Low systemic plasma clearance (11.8 mL/min/kg) and a terminal half-life of 2.9 hours.[1] |
| Rat | 4-40 mg/kg, i.p.[1] | Dose-dependent pharmacokinetics.[1] |
| Colo205 xenografts (mouse) | 4-60 mg/kg, i.p. (once or twice daily for four treatments) in combination with gemcitabine[1] | Potentiated gemcitabine antitumor activity.[1] |
| Colo205 xenografts (mouse) | 15 and 30 mg/kg, i.p.[1] | Induced histone H3 phosphorylation and DNA damage, and increased apoptosis.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of PF-477736 are provided below.
In Vitro Chk1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of PF-477736 on the enzymatic activity of Chk1.
Materials:
-
Recombinant human Chk1 kinase domain
-
Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)
-
PF-477736 at various concentrations
-
Streptavidin-coated scintillation proximity assay (SPA) beads or phosphocellulose paper
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, biotinylated peptide substrate, and a mixture of cold ATP and [γ-³³P]ATP.
-
Add varying concentrations of PF-477736 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the recombinant Chk1 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and unlabeled ATP.
-
For SPA-based detection, add streptavidin-coated SPA beads and incubate to allow the biotinylated substrate to bind. The radioactivity is then measured using a microplate scintillation counter.
-
For phosphocellulose paper-based detection, spot the reaction mixture onto the paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of PF-477736 and determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value is determined by measuring initial velocities at varying concentrations of PF-477736 and fitting the data to a competitive inhibition model.[2]
Cell-Based Checkpoint Abrogation Assay
This assay assesses the ability of PF-477736 to override a DNA damage-induced cell cycle checkpoint.
Materials:
-
Cancer cell line (e.g., CA46, HeLa, HT29)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., camptothecin, gemcitabine)
-
PF-477736 at various concentrations
-
Propidium iodide (PI)
-
Antibody against phosphorylated Histone H3 (Ser10)
-
Flow cytometer
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent for a sufficient time to induce cell cycle arrest (e.g., 16 hours with camptothecin).[1]
-
Add PF-477736 at a range of concentrations to the cells already treated with the DNA damaging agent.
-
Incubate for an additional period (e.g., 16 hours).[1]
-
Harvest the cells, fix them in ethanol, and stain with an antibody against phosphorylated Histone H3 (a marker of mitotic cells) and PI for DNA content.
-
Analyze the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of mitotic cells.
-
An increase in the percentage of mitotic cells in the presence of the DNA damaging agent and PF-477736, compared to the DNA damaging agent alone, indicates checkpoint abrogation.
-
The EC₅₀ for checkpoint abrogation is the concentration of PF-477736 that results in a 50% increase in the mitotic index.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of PF-477736 in combination with a chemotherapeutic agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation (e.g., Colo205)
-
Chemotherapeutic agent (e.g., gemcitabine)
-
PF-477736 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups: vehicle control, chemotherapeutic agent alone, PF-477736 alone, and the combination of the chemotherapeutic agent and PF-477736.
-
Administer the treatments according to a predefined schedule. For example, gemcitabine might be administered intraperitoneally (i.p.) on days 1 and 8, while PF-477736 is given i.p. on days 2, 3, 9, and 10.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like phosphorylated Histone H3).
-
Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Visualizations
DNA Damage Response and Chk1 Inhibition
Caption: The DNA damage response pathway and the inhibitory action of PF-477736 on Chk1.
Experimental Workflow for Evaluating a Chk1 Inhibitor
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Cell Viability Assay [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chk1 Inhibitor PF-477736: A Targeted Approach for p53-Deficient Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. Its frequent mutation in human cancers, occurring in over half of all cases, creates a therapeutic vulnerability.[1][2][3] Tumors lacking functional p53 are often dependent on alternative checkpoint pathways for survival, particularly the S and G2/M phase checkpoints regulated by Checkpoint Kinase 1 (Chk1).[4][5][6][7] This dependency presents a strategic target for anticancer therapy. PF-477736, a potent and selective ATP-competitive inhibitor of Chk1, has emerged as a promising agent that exploits this vulnerability, demonstrating significant cytotoxic effects in p53-deficient tumor cells, especially in combination with DNA-damaging agents.[4][8][9]
This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to PF-477736's effect on p53-deficient tumor cells.
Core Mechanism of Action: Abrogating the G2/M Checkpoint
In p53-deficient cancer cells, the G1 checkpoint is non-functional, making the S and G2/M checkpoints critical for repairing DNA damage before entry into mitosis.[5][10][11] Chk1 is a key regulator of the G2/M checkpoint.[4][7] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, including the Cdc25 phosphatase family. This leads to the inactivation of the Cyclin B-Cdk1 complex, which is essential for mitotic entry, thereby arresting the cell cycle in G2.[6]
PF-477736 selectively inhibits Chk1, preventing the phosphorylation and inactivation of Cdc25.[12] This abrogation of the G2/M checkpoint forces p53-deficient cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[4]
Quantitative Analysis of PF-477736 Activity
The potency and selectivity of PF-477736 have been characterized across various p53-deficient cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of PF-477736
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki (Chk1) | 0.49 nM | Cell-free assay | [9][12] |
| Ki (Chk2) | 47 nM | Cell-free assay | [13] |
| Selectivity | ~100-fold for Chk1 over Chk2 | Cell-free assay | [12] |
| IC50 (Chk1) | 48 nM (for V158411, another Chk1 inhibitor) | HT29 (p53-deficient) | [14] |
| IC50 (Chk2) | 904 nM (for V158411) | HT29 (p53-deficient) | [14] |
Table 2: Synergistic Cytotoxicity of PF-477736 with Chemotherapeutic Agents in p53-Deficient Cell Lines
| Cell Line | Combination Agent | PF-477736 Concentration | Effect | Reference |
| HT29 (Colon) | Gemcitabine | 180-540 nM | Time and dose-dependent enhancement of cytotoxicity | [12][13] |
| COLO205 (Colon) | Gemcitabine | 360 nM | Potentiation of apoptosis | [12] |
| Multiple p53-deficient lines | Gemcitabine, Irinotecan, Carboplatin, Doxorubicin, Mitomycin C | Not specified | Potentiation of growth-inhibitory activity | [4] |
| OVCAR-5 (Ovarian) | MK-1775 (Wee1 inhibitor) | 250 nM | Marked synergistic cytotoxic activity | [12] |
Table 3: In Vivo Efficacy of PF-477736 in Xenograft Models
| Xenograft Model | Combination Agent | PF-477736 Dosage | Outcome | Reference |
| Colo205 (Colon) | Gemcitabine | 4-60 mg/kg (i.p.) | Dose-dependent potentiation of antitumor activity | [13] |
| COLO205 and MDA-MB-231 | Gemcitabine | 15 mg/kg (i.p.) | Enhanced tumor growth inhibition and delay | [12] |
| OVCAR-5 (Ovarian) | MK-1775 | 10 mg/kg (i.p., once daily) | Greater tumor growth inhibition | [12] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key experiments to evaluate the efficacy of PF-477736.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: p53-deficient human cancer cell lines are seeded at an exponentially growing density in 96-well plates in complete medium and allowed to attach for 16 hours.[12]
-
Drug Addition: Serial dilutions of PF-477736, alone or in combination with a chemotherapeutic agent, are added to the wells. Appropriate vehicle controls are included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 96 hours.[12]
-
MTT Addition: An MTT working stock solution is added to each well, and the plates are incubated for 4 hours to allow for the conversion of MTT to formazan by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The results are used to calculate cell viability and IC50 values.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is employed to detect and quantify specific proteins, providing insights into the molecular mechanisms of drug action.
Protocol:
-
Cell Lysis: Cells are treated with PF-477736 and/or other agents for the desired time. Cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Chk1, phospho-Histone H3, cleaved PARP, γH2AX).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptosis (sub-G1 peak).
Protocol:
-
Cell Treatment: Cells are treated with PF-477736 and/or other compounds for the desired duration.
-
Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed, typically in cold 70% ethanol, and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in G1, S, G2/M, and the sub-G1 (apoptotic) population can be quantified.
Conclusion
PF-477736 represents a targeted therapeutic strategy that effectively exploits the reliance of p53-deficient tumors on the Chk1-mediated G2/M checkpoint. Its ability to abrogate this checkpoint, particularly in combination with DNA-damaging agents, leads to selective killing of cancer cells through mitotic catastrophe. The preclinical data strongly support the continued investigation of PF-477736 and other Chk1 inhibitors as a valuable component of combination therapies for the significant proportion of human cancers that harbor p53 mutations. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this approach.
References
- 1. Unravelling mechanisms of p53-mediated tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p53 in Cell Death and Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting the p53 Pathway for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. p53 prevents immature escaping from cell cycle G2 checkpoint arrest through inhibiting cdk2-dependent NF-Y phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 Prevents Immature Escaping from Cell Cycle G2 Checkpoint Arrest through Inhibiting cdk2-dependent NF-Y Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Chk1 Inhibition by PF-477736: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ATP-competitive inhibition of Checkpoint kinase 1 (Chk1) by PF-477736, a potent and selective small-molecule inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biological pathways and mechanisms to offer a comprehensive resource for researchers in oncology and drug development.
Core Concept: ATP-Competitive Inhibition of a Critical Cell Cycle Checkpoint
Checkpoint kinase 1 (Chk1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage, Chk1 is activated and initiates cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged genetic material.[1][3] PF-477736 is a potent, selective, and ATP-competitive inhibitor of Chk1.[4][5][6] Its mechanism of action involves binding to the ATP-binding pocket of the Chk1 enzyme, thereby preventing the phosphorylation of its downstream substrates and abrogating the DNA damage-induced cell cycle checkpoints.[5][7] This action can sensitize cancer cells, particularly those with p53 deficiencies, to the cytotoxic effects of DNA-damaging chemotherapeutic agents.[6][8]
Quantitative Analysis of PF-477736 Activity
The inhibitory potency and selectivity of PF-477736 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of PF-477736
| Target | Parameter | Value | Notes |
| Chk1 | Ki | 0.49 nM [4][5][9] | ATP-competitive inhibition.[4][5] |
| Chk1 | IC50 | 0.49 nM[4] | |
| Chk2 | Ki | 47 nM[5] | Approximately 100-fold selectivity for Chk1 over Chk2.[9][10] |
| CDK1 | Ki | 9.9 µM[4][5] | Poor inhibitor of CDK1 activity.[5] |
Table 2: Kinase Selectivity Profile of PF-477736
| Kinase | IC50 (nM) |
| Chk1 | 0.49 [4] |
| VEGFR2 | 8[5] |
| Fms (CSF1R) | 10[5] |
| Yes | 14[5] |
| Aurora-A | 23[5] |
| FGFR3 | 23[5] |
| Flt3 | 25[5] |
| Ret | 39[5] |
| Chk2 | 47[4][5] |
Table 3: Cellular Activity of PF-477736
| Cell Line | Assay | Parameter | Value | Notes |
| CA46 (p53-mutated human lymphoma) | Checkpoint Abrogation | EC50 | 45 nM[4] | Abrogation of camptothecin-induced G2 arrest.[4] |
| HeLa | Checkpoint Abrogation | EC50 | 38 nM[4] | Abrogation of camptothecin-induced G2 arrest.[4] |
| HT29 | Checkpoint Abrogation | EC50 | 42 nM[4] | Abrogation of camptothecin-induced G2 arrest.[4] |
| Eμ-MYC driven murine lymphomas (p53 functional) | Cell Death (PI staining) | IC50 | 200-500 nM (at 16 hrs)[11] | |
| Eμ-MYC driven murine lymphomas (p53 mutant/null) | Cell Death (PI staining) | IC50 | >1 µM (at 16 hrs)[11] | |
| Various Leukemia and Lymphoma Cell Lines | Growth Inhibition | Average GI50 | 0.28 µM[12] | |
| Colon and Lung Cancer Cell Lines | Growth Inhibition | Average GI50 | 1.7 µM - 6.9 µM[12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of PF-477736.
Upon DNA damage, the ATR kinase is activated and subsequently phosphorylates Chk1 at serine residues 317 and 345, leading to its activation.[3] Activated Chk1 then phosphorylates downstream targets such as the phosphatases Cdc25A and Cdc25C, and the kinase Wee1.[3][13] This cascade of events ultimately leads to the inhibition of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the S and G2/M phases, providing an opportunity for DNA repair.[3][14]
PF-477736 directly competes with endogenous ATP for binding to the active site of the Chk1 kinase.[4][5] By occupying the ATP-binding pocket, PF-477736 prevents the transfer of a phosphate group from ATP to Chk1's substrates, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of PF-477736.
Chk1 Kinase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of PF-477736 on the enzymatic activity of Chk1.
Objective: To determine the Ki or IC50 value of PF-477736 for Chk1.
Materials:
-
Recombinant Chk1 kinase domain
-
Kinase assay buffer (e.g., 50 mM TRIS pH 7.5, 0.1 M NaCl, 3 mM DTT, 25 mM MgCl2)[9]
-
ATP
-
Chk1 substrate (e.g., Syntide-2)[9]
-
Coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for spectrophotometric assay, or ADP-Glo™ Kinase Assay kit for luminescent readout[9][15]
-
PF-477736 in a suitable solvent (e.g., DMSO)
-
96-well plates
Procedure:
-
Prepare serial dilutions of PF-477736.
-
In a 96-well plate, add the kinase assay buffer, Chk1 substrate, and varying concentrations of PF-477736.[9]
-
Initiate the reaction by adding a fixed concentration of recombinant Chk1 kinase (e.g., 1 nM) and ATP.[9]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).[9]
-
Measure the kinase activity by detecting the amount of ADP produced. This can be done continuously using a coupled enzyme spectrophotometric assay or as an endpoint measurement using a luminescent assay like ADP-Glo™.[9][16]
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Analyze the data using enzyme kinetics software to calculate the IC50 or Ki value by fitting the data to a model for competitive inhibition.[9]
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
The Impact of PF-477736 on Apoptosis and Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) and cell cycle regulation.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which PF-477736 influences apoptosis and abrogates cell cycle checkpoints, particularly in the context of cancer therapy. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals working in oncology and cell cycle biology.
Introduction to PF-477736 and its Primary Target: Chk1
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[5][6] In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[7] Activated Chk1 then phosphorylates a multitude of downstream targets to initiate cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[8][9][10] In many cancer cells, particularly those with a deficient p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival is heightened.[3]
PF-477736 is a small molecule inhibitor that selectively targets Chk1, thereby preventing the downstream signaling that leads to cell cycle arrest.[1][2][4] This abrogation of the checkpoint forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[1] This mechanism of action makes PF-477736 a promising agent for potentiating the efficacy of DNA-damaging chemotherapeutics.[3][11]
Quantitative Analysis of PF-477736 Activity
The potency and selectivity of PF-477736 have been characterized across various assays and cell lines. The following tables summarize the key quantitative data available.
Table 1: Kinase Inhibitory Activity of PF-477736
| Target Kinase | Inhibition Constant (Ki) | IC50 | Selectivity vs. Chk1 |
| Chk1 | 0.49 nM [1][2][3][4][8] | 0.49 nM [4] | - |
| Chk2 | 47 nM[2][8] | 47 nM[4] | ~100-fold[1][11] |
| CDK1 | 9.9 µM[2] | 9.9 µM[4] | >20,000-fold[2] |
| VEGFR2 | 8 nM (Ki)[2] | - | <100-fold[2] |
| Aurora-A | - | 23 nM[2] | <100-fold[2] |
| FGFR3 | - | 23 nM[2] | <100-fold[2] |
| Flt3 | - | 25 nM[2] | <100-fold[2] |
| Fms (CSF1R) | - | 10 nM[2] | <100-fold[2] |
| Ret | - | 39 nM[2] | <100-fold[2] |
| Yes | - | 14 nM[2] | <100-fold[2] |
Table 2: Cellular Activity of PF-477736 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay Type | Parameter | Value |
| CA46 | Burkitt's Lymphoma | Mutated | Checkpoint Abrogation | EC50 | 45 nM[4] |
| HeLa | Cervical Cancer | Wild-type (HPV E6) | Checkpoint Abrogation | EC50 | 38 nM[4] |
| HT29 | Colorectal Cancer | Mutated | Checkpoint Abrogation | EC50 | 42 nM[4] |
| OVCAR-5 | Ovarian Cancer | - | Cytotoxicity (with MK-1775) | Concentration | 250 nM[1] |
| COLO205 | Colorectal Cancer | - | Apoptosis Potentiation | Concentration | 360 nM[1] |
| HL60 | Promyelocytic Leukemia | Mutated | Growth Inhibition | GI50 | 0.73 µM[12] |
| Jurkat | T-cell Leukemia | Mutated | Growth Inhibition | GI50 | 0.12 µM[12] |
Impact on Cell Cycle Checkpoints
PF-477736 primarily impacts the S and G2/M cell cycle checkpoints. In the presence of DNA damage, Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1, PF-477736 prevents the inactivation of Cdc25, leading to premature CDK activation and entry into mitosis, despite the presence of DNA damage.
Figure 1: Mechanism of G2/M checkpoint abrogation by PF-477736.
Studies have shown that treatment of cancer cells with DNA damaging agents like camptothecin or gemcitabine leads to an accumulation of cells in the S and G2/M phases.[1][2] Co-treatment with PF-477736 abrogates this arrest, leading to an increase in the population of cells undergoing apoptosis.[1][2]
Induction of Apoptosis
The abrogation of cell cycle checkpoints by PF-477736 in cells with DNA damage is a primary driver of apoptosis. The forced entry into mitosis with unrepaired DNA leads to mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation. This, in turn, can trigger the intrinsic apoptotic pathway.
Furthermore, Chk1 has been shown to suppress apoptosis through various mechanisms, and its inhibition can therefore directly promote cell death.[13][14] For instance, Chk1 inhibition can lead to the activation of pro-apoptotic proteins. In some neuroblastoma cell lines, treatment with PF-477736 led to an increased expression of the pro-apoptotic proteins BAX and PUMA.[15]
The induction of apoptosis by PF-477736, particularly in combination with chemotherapy, is often characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[12]
Figure 2: Signaling pathway for apoptosis induction by PF-477736.
Detailed Experimental Protocols
Chk1 Kinase Assay
This assay measures the direct inhibitory effect of PF-477736 on Chk1 kinase activity.
-
Principle: A pyruvate kinase-lactate dehydrogenase coupled spectrophotometric assay is used to measure the phosphorylation of a Chk1 peptide substrate. The oxidation of NADH is coupled to this reaction, and the change in absorbance at 340 nm is monitored.[4]
-
Materials:
-
Procedure:
-
Add all assay components except the CHK1 kinase domain to the wells of a 96-well plate.
-
Add varying concentrations of PF-477736 to the respective wells.
-
Initiate the reaction by adding 1 nM of the CHK1 kinase domain.
-
Incubate at 30°C for 20 minutes.
-
Measure the initial velocities by monitoring the change in absorbance at 340 nm.
-
Analyze the data using enzyme kinetics software to determine the Ki value for competitive inhibition.[1]
-
Cell Viability (MTT) Assay
This assay determines the effect of PF-477736 on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PF-477736 at various concentrations
-
MTT solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at an exponentially growing density and allow them to attach for 16 hours.[1]
-
Add serial dilutions of PF-477736 to the wells.
-
Incubate the cells with the drug for 96 hours.[1]
-
Add MTT working stock solution to each well and incubate for 4 hours.[1]
-
Centrifuge the plate and remove the supernatant.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 540 nm using a plate reader.[1]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content. This allows for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[16][17][18][19]
-
Materials:
-
Cancer cell lines
-
PF-477736 and/or DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of PF-477736 and/or a DNA damaging agent for the specified duration.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
-
Figure 3: General experimental workflow for in vitro studies of PF-477736.
Conclusion
PF-477736 is a highly potent and selective inhibitor of Chk1 that effectively abrogates S and G2/M cell cycle checkpoints. This action, particularly in p53-deficient cancer cells, leads to premature mitotic entry, mitotic catastrophe, and subsequent apoptosis. The ability of PF-477736 to potentiate the cytotoxic effects of DNA-damaging agents highlights its therapeutic potential in oncology. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Chk1 inhibitors as a promising class of anti-cancer drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. apexbt.com [apexbt.com]
- 5. Facebook [cancer.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 9. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 10. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 11. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 19. miltenyibiotec.com [miltenyibiotec.com]
Preliminary Studies on PF-477736 in Oncology Research: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on PF-477736, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), for professionals in oncology research and drug development. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
PF-477736 is a small-molecule, ATP-competitive inhibitor of Chk1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] In many cancer cells, particularly those with a defective p53 tumor suppressor gene, the G1 DNA damage checkpoint is non-functional, making them heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, for DNA repair and survival.[3][4] By inhibiting Chk1, PF-477736 abrogates these checkpoints, leading to premature mitotic entry with unrepaired DNA damage, and ultimately, selective cancer cell death, a concept known as synthetic lethality.[1][3] Preclinical studies have explored PF-477736 both as a single agent and as a chemosensitizer and radiosensitizer.[1][4]
Mechanism of Action
PF-477736 exhibits high potency and selectivity for Chk1 with a Ki of 0.49 nM.[1][5] While it is approximately 100-fold more selective for Chk1 over Chk2 (Ki = 47 nM), it also shows some inhibitory activity against other kinases at higher concentrations.[1][2]
The primary mechanism of PF-477736 in oncology is the abrogation of the S and G2/M cell cycle checkpoints.[6][7] When DNA damage occurs, Chk1 is activated and phosphorylates downstream targets like Cdc25C, preventing entry into mitosis and allowing time for DNA repair.[7] By inhibiting Chk1, PF-477736 prevents this phosphorylation, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[1][7] This effect is particularly pronounced in p53-deficient cancer cells, which lack the G1 checkpoint and are thus more dependent on Chk1-mediated arrest.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on PF-477736.
Table 1: Kinase Inhibition Profile of PF-477736
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 |
| Chk1 | 0.49 | - | - |
| Chk2 | 47 | - | ~100-fold |
| VEGFR2 | 8 | - | <100-fold |
| Fms (CSF1R) | - | 10 | <100-fold |
| Yes | - | 14 | <100-fold |
| Aurora-A | - | 23 | <100-fold |
| FGFR3 | - | 23 | <100-fold |
| Flt3 | - | 25 | <100-fold |
| Ret | - | 39 | <100-fold |
| CDK1 | 9,900 | - | ~20,000-fold |
| Data sourced from multiple studies.[1][2] |
Table 2: In Vitro Efficacy of PF-477736
| Cell Line | Cancer Type | Combination Agent | PF-477736 Concentration | Effect |
| CA46, HeLa | Burkitt's Lymphoma, Cervical Cancer | Camptothecin | 128 nM | Abrogation of DNA damage checkpoint.[8] |
| HT29 | Colon Cancer | Gemcitabine | 540 nM | Enhanced cytotoxicity and apoptosis.[2][8] |
| COLO205 | Colon Cancer | Docetaxel | 360 nM | Potentiation of apoptosis.[7][8] |
| OVCAR-5 | Ovarian Cancer | MK-1775 | 250 nM | Synergistic cytotoxic activity.[8] |
| Eμ-MYC Lymphoma | Lymphoma | Single Agent | 200-500 nM (IC50) | Induction of apoptosis in p53-functional cells.[9] |
| Leukemia/Lymphoma lines | Hematological Malignancies | Single Agent | 0.28 µM (Average GI50) | Selective inhibition of proliferation.[10] |
Table 3: In Vivo Efficacy of PF-477736 in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | PF-477736 Dose & Schedule | Outcome |
| COLO205 | Colon Cancer | Gemcitabine | 4-60 mg/kg i.p. | Dose-dependent enhancement of antitumor activity.[2][8] |
| COLO205, MDA-MB-231 | Colon, Breast Cancer | Docetaxel | 15 mg/kg i.p. | Enhanced tumor growth inhibition and delay.[1][7] |
| OVCAR-5 | Ovarian Cancer | MK-1775 | 10 mg/kg i.p. once daily | Greater tumor growth inhibition.[8] |
| A431 | Skin Cancer | Ionizing Radiation (5 x 3Gy) | Not specified | Tumor growth delay enhanced from 2.9 to 6.7 days.[4] |
| PC-3 | Prostate Cancer | Gemcitabine | Not specified | Abrogation of gemcitabine-induced S-phase arrest. |
| Eμ-MYC Lymphoma | Lymphoma | Single Agent | 20 mg/kg i.p. | Significant decrease in white blood cell count. |
Experimental Protocols
To assess the antiproliferative effects of PF-477736, cancer cell lines are seeded in 96-well plates and allowed to attach for 16 hours.[8] The cells are then treated with serial dilutions of PF-477736, alone or in combination with a fixed concentration of a chemotherapeutic agent.[8] After a 96-hour incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan crystal formation.[8] The crystals are then dissolved, and the absorbance is read to determine cell viability relative to untreated controls.[8]
Cells are treated with a DNA-damaging agent (e.g., gemcitabine, ionizing radiation) with or without PF-477736 for a specified period.[4] Subsequently, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[4]
To assess the pharmacodynamic effects of PF-477736, the phosphorylation status of key proteins in the DDR pathway is analyzed. Cells or tumor lysates are collected after treatment, and proteins are extracted and separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated forms of proteins such as Histone H3 (Ser10), a marker of mitosis, and γH2AX, a marker of DNA double-strand breaks.[7][8]
Human cancer cells (e.g., COLO205) are subcutaneously implanted into immunocompromised mice.[7] Once tumors reach a specified size (e.g., 100-150 mm³), the mice are randomized into treatment groups.[11] PF-477736 is typically administered via intraperitoneal (i.p.) injection, alone or in combination with other agents like docetaxel or gemcitabine, on a defined schedule.[7][11] Tumor volume is measured regularly to assess treatment efficacy.[7]
Visualizations: Pathways and Workflows
Clinical Development and Discontinuation
PF-477736 entered Phase I clinical trials, including a study in combination with gemcitabine for patients with advanced solid tumors.[1][12] Preliminary results reported in 2010 showed some partial responses.[1] However, development of PF-477736 was discontinued by Pfizer in September 2010.[1]
Conclusion
The preclinical data for PF-477736 strongly support its mechanism of action as a Chk1 inhibitor that can abrogate DNA damage-induced cell cycle checkpoints. It demonstrated significant potential as a sensitizing agent for various chemotherapies and radiation, particularly in p53-deficient cancer models. Both in vitro and in vivo studies confirmed its ability to enhance tumor cell killing by forcing premature entry into mitosis. Despite the promising preclinical results, the clinical development of PF-477736 was halted. The extensive preliminary research, however, has provided a valuable foundation for the continued development of other Chk1 inhibitors in oncology.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for PF-477736 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2][3][4] By targeting Chk1, PF-477736 can abrogate DNA damage-induced cell cycle checkpoints, particularly the S and G2/M checkpoints, leading to premature mitotic entry and subsequent cell death, especially in cancer cells with compromised p53 function.[4] These characteristics make PF-477736 a valuable tool for cancer research and a potential chemopotentiating agent that can enhance the efficacy of DNA-damaging chemotherapies.[2][4]
This document provides detailed application notes and experimental protocols for the in vitro use of PF-477736, including its mechanism of action, key quantitative data, and methodologies for relevant assays.
Mechanism of Action
PF-477736 primarily functions by inhibiting the kinase activity of Chk1.[1][3] In response to DNA damage or replication stress, upstream kinases like ATR phosphorylate and activate Chk1.[5] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. This pause allows time for DNA repair. PF-477736, by competitively binding to the ATP pocket of Chk1, prevents this phosphorylation cascade, overriding the cell cycle checkpoint and forcing cells with damaged DNA to proceed into mitosis, a process often leading to mitotic catastrophe and apoptosis.[4]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of PF-477736 against Chk1 and a panel of other kinases.
Table 1: PF-477736 Kinase Inhibition Profile
| Target | Parameter | Value (nM) |
| Chk1 | Ki | 0.49 [1][3] |
| Chk2 | Ki | 47[3] |
| VEGFR2 | IC50/Ki | 8[3] |
| Fms (CSF1R) | IC50 | 10[3] |
| Yes | IC50 | 14[3] |
| Aurora-A | IC50 | 23[3] |
| FGFR3 | IC50 | 23[3] |
| Flt3 | IC50 | 25[3] |
| Ret | IC50 | 39[3] |
Table 2: Cellular Activity of PF-477736 in Combination with DNA Damaging Agents
| Cell Line | Combination Agent | Effect | PF-477736 Concentration (nM) |
| CA46, HeLa | Camptothecin | Abrogation of DNA damage checkpoint | 128[1] |
| HT29 | Gemcitabine | Abrogation of S-phase arrest, increased apoptosis | 10-1000 (dose-dependent) |
| COLO205 | Not specified | Potentiation of apoptosis | 360[1] |
| OVCAR-5 | MK-1775 | Synergistic cytotoxicity, premature mitosis | 250[1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with PF-477736 are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to PF-477736.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of PF-477736 in culture medium. If combining with a DNA damaging agent, prepare solutions of each compound and a combination of both. Add the desired concentrations to the wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Chk1 Kinase Assay (Cell-Free)
This assay determines the direct inhibitory effect of PF-477736 on Chk1 kinase activity in a cell-free system.
Principle: The assay measures the amount of ADP produced from the kinase reaction, where Chk1 phosphorylates a substrate peptide using ATP. The ADP is then converted to ATP, which generates a luminescent signal.
Protocol:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 0.125 mM Syntide-2 (substrate), 0.15 mM ATP, and 25 mM magnesium chloride.[3]
-
Compound Dilution: Prepare serial dilutions of PF-477736 in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, varying concentrations of PF-477736, and initiate the reaction by adding 1 nM of the Chk1 kinase domain.[3]
-
Incubation: Incubate the plate for 20 minutes at 30°C.[3]
-
Signal Detection: Measure the initial velocities of the reaction. For luminescent-based assays (e.g., ADP-Glo™), add the detection reagents according to the manufacturer's protocol and measure luminescence.
-
Data Analysis: Analyze the data using enzyme kinetic software to determine the Ki value for PF-477736.
Western Blot for Chk1 Phosphorylation
This protocol is used to assess the effect of PF-477736 on the phosphorylation status of Chk1 at key residues (e.g., Ser345) in cell lysates.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. A decrease in phosphorylated Chk1 (p-Chk1) can indicate target engagement by PF-477736.
Protocol:
-
Cell Treatment and Lysis: Treat cells with PF-477736 for the desired time. To induce Chk1 phosphorylation, pre-treat with a DNA damaging agent (e.g., gemcitabine, camptothecin). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Chk1 (e.g., p-Chk1 Ser345) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total Chk1 and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Chk1 signal to total Chk1 and the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PF-477736.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[1][4]
Protocol:
-
Cell Treatment: Treat cells with PF-477736 as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after PF-477736 treatment.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with PF-477736 for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Optimal concentration of PF-477736 for cell culture experiments
Application Notes and Protocols: PF-477736
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-477736 is a potent and selective ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[3][4] By inhibiting Chk1, PF-477736 can override the cell's natural damage checkpoints, particularly in the S and G2/M phases.[5] This action makes it a valuable tool for cancer research, as it can sensitize cancer cells, especially those with p53 deficiencies, to the cytotoxic effects of DNA-damaging chemotherapeutic agents.[2][6]
Mechanism of Action
In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates Chk1 at Ser317 and Ser345. This activation initiates a signaling cascade where Chk1 phosphorylates downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its inactivation and degradation, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression. The result is cell cycle arrest, allowing time for DNA repair.[7]
PF-477736 competitively binds to the ATP pocket of Chk1, preventing its kinase activity.[1] This inhibition blocks the downstream signaling cascade, abrogates the cell cycle arrest, and forces cells with damaged DNA to enter mitosis prematurely, often leading to mitotic catastrophe and apoptosis.[6][8]
Data Presentation: Effective Concentrations
The optimal concentration of PF-477736 is highly dependent on the cell line and experimental context.[9] Different cell lines exhibit varying sensitivities due to their unique genetic backgrounds and physiological characteristics.[9][10] The following table summarizes effective concentrations reported in various studies to serve as a starting point for experimental design.
| Cell Line | Application | Effective Concentration | Reference |
| HT29 | Enhance Gemcitabine cytotoxicity | 180 - 540 nM | [1][6] |
| COLO205 | Potentiate apoptosis; Suppress H3 phosphorylation | 360 nM | [6] |
| CA46, HeLa | Abrogate camptothecin-induced checkpoint | 128 nM | [6] |
| OVCAR-5 | Synergistic cytotoxicity with MK-1775 | 250 nM | [6] |
| HL-60 | Block p73 and p53 phosphorylation | 0.5 nM | [6] |
| SMS-SAN, CHP134 | Induce apoptosis in Neuroblastoma cells | 1 µM | [11] |
Note: The half-maximal inhibitory concentration (IC50) can vary significantly based on the assay method (e.g., MTT, Alamar Blue) and incubation time.[12][13] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cell Viability (MTT Assay)
This protocol provides a framework for determining the cytotoxic concentration range and IC50 of PF-477736 for a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well microplate at a predetermined density to ensure they are in an exponential growth phase at the time of drug addition. Allow cells to adhere for at least 16 hours.[6]
-
Drug Preparation: Prepare a stock solution of PF-477736 in DMSO. Create a series of 2-fold or 10-fold dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the PF-477736 dilutions. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 96 hours for a standard cytotoxicity assay).[6]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and use non-linear regression to determine the IC50 value.
Protocol 2: Checkpoint Abrogation Assay
This protocol assesses the ability of PF-477736 to override a G2/M checkpoint induced by a DNA-damaging agent (e.g., Gemcitabine, Camptothecin).
Methodology:
-
Cell Seeding and Synchronization: Seed cells on coverslips in a 6-well plate. Grow cells to ~70% confluency.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 100 nM Gemcitabine) for a sufficient time (e.g., 16-24 hours) to induce cell cycle arrest in the S or G2 phase.
-
Inhibitor Treatment: Add PF-477736 at the desired concentration (e.g., 100-500 nM) to the medium already containing the DNA-damaging agent. Continue incubation for another 12-24 hours.
-
Fixation and Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Stain for a marker of mitosis, such as phosphorylated Histone H3 (Ser10), using a specific primary antibody followed by a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of cells positive for phospho-Histone H3 (mitotic cells). An increase in the mitotic index in the co-treatment group compared to the DNA damage-only group indicates checkpoint abrogation.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combined PF-477736 and Cisplatin Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily by inducing DNA cross-links, which obstruct DNA replication and transcription. However, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of resistance involves the activation of DNA damage response (DDR) pathways, which allow cancer cells to repair cisplatin-induced DNA lesions and evade apoptosis. The Checkpoint kinase 1 (Chk1) is a critical transducer kinase in the DDR, particularly in response to replication stress, where it plays a central role in orchestrating cell cycle arrest, DNA repair, and cell survival.
PF-477736 is a potent and selective ATP-competitive inhibitor of Chk1. By inhibiting Chk1, PF-477736 can abrogate the S and G2/M cell cycle checkpoints that are activated in response to DNA damage. This disruption of the cell's ability to pause and repair damaged DNA before proceeding with cell division can lead to mitotic catastrophe and apoptosis, particularly in cancer cells with compromised p53 function. The combination of cisplatin-induced DNA damage with Chk1 inhibition by PF-477736 presents a promising therapeutic strategy to overcome cisplatin resistance and enhance its anti-tumor activity.
These application notes provide a detailed overview of the underlying mechanisms, experimental protocols, and expected outcomes for the combined use of PF-477736 and cisplatin in a research setting.
Mechanism of Action: A Synergistic Approach
The synergistic cytotoxicity of combining PF-477736 with cisplatin stems from the disruption of two critical cellular processes:
-
Cisplatin-Induced DNA Damage: Cisplatin forms covalent adducts with DNA, primarily intrastrand and interstrand cross-links. These lesions stall DNA replication forks, leading to replication stress and the activation of the ATR-Chk1 signaling pathway.
-
PF-477736-Mediated Checkpoint Abrogation: In response to cisplatin-induced DNA damage, Chk1 would normally be activated to halt the cell cycle, providing time for DNA repair. PF-477736 inhibits this crucial function of Chk1. This forces cells with damaged DNA to prematurely enter mitosis, leading to genomic instability and ultimately, apoptotic cell death.
This combined assault on DNA integrity and cell cycle control can be particularly effective in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival after DNA damage.
Signaling Pathway of Combined Cisplatin and PF-477736 Therapy
Caption: Combined effect of Cisplatin and PF-477736 on the DNA damage response pathway.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the combination of PF-477736 and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | PF-477736 IC50 (µM) | Combination Effect |
| SAS | Oral Squamous Cell Carcinoma | ~15 | ~0.5 | Synergistic cytotoxicity observed with combined treatment. |
| OC3 | Oral Squamous Cell Carcinoma | ~10 | ~0.8 | Synergistic cytotoxicity observed with combined treatment. |
| OEC-M1 | Oral Squamous Cell Carcinoma | ~8 | ~0.6 | Synergistic cytotoxicity observed with combined treatment. |
| HeLa (Parental) | Cervical Cancer | ~5 | Not specified | Chk1 inhibition sensitizes parental HeLa cells to cisplatin. |
| HeLa (Cisplatin-Resistant) | Cervical Cancer | >20 | Not specified | Chk1 inhibition had a slight effect on cisplatin-resistant HeLa cells. |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Apoptosis Rate (%) |
| A549 | Cisplatin | 36.9 |
| A549 | Cisplatin + PP2A inhibitor (similar mechanism to Chk1i) | 41.5 |
| HeLa | Cisplatin | 58.8 (Early + Late) |
| HeLa | Cisplatin + PP2A inhibitor (similar mechanism to Chk1i) | 70.5 (Early + Late) |
| KYSE30 (p53-mutant) | Cisplatin + Oridonin (synergistic combination) | Significantly higher than single agents |
Note: Data for apoptosis with the specific PF-477736 and cisplatin combination is limited in the provided search results. The table includes data from conceptually similar combination strategies to illustrate the expected increase in apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PF-477736 and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines of interest (e.g., SAS, OC3, OEC-M1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
PF-477736 (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PF-477736 and cisplatin in complete medium.
-
For single-agent treatments, replace the medium with fresh medium containing various concentrations of either PF-477736 or cisplatin.
-
For combination treatments, replace the medium with fresh medium containing a fixed concentration of one drug and varying concentrations of the other, or a fixed ratio of both drugs.
-
Include untreated control wells (medium only) and vehicle control wells (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
PF-477736 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with PF-477736, cisplatin, or the combination at predetermined concentrations for 24 to 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Western Blot Analysis
This protocol is used to assess the levels of key proteins in the DNA damage response and apoptotic pathways.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
PF-477736 and Cisplatin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1 (Ser296), anti-total Chk1, anti-PARP, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Logical Relationship of Experimental Procedures
Caption: Logical flow of experiments to study the PF-477736 and Cisplatin combination.
Conclusion
The combination of the Chk1 inhibitor PF-477736 with the DNA-damaging agent cisplatin represents a rational and promising strategy to enhance the efficacy of chemotherapy. By preventing cancer cells from repairing cisplatin-induced DNA damage, PF-477736 can potentiate the cytotoxic effects of cisplatin, leading to increased apoptosis. The protocols and data presented in these application notes provide a framework for researchers to investigate this combination therapy in various cancer models, with the ultimate goal of developing more effective treatments for patients.
Application Notes and Protocols for PF-477736 and Gemcitabine Synergistic Effect
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the synergistic anti-tumor effect of the CHK1 inhibitor, PF-477736, in combination with the chemotherapeutic agent, gemcitabine. The information compiled is based on preclinical studies in various cancer cell lines, with a focus on pancreatic cancer.
Introduction
Gemcitabine is a nucleoside analog that is a standard-of-care chemotherapeutic agent for several cancers, including pancreatic cancer. Its mechanism of action involves the inhibition of DNA synthesis, leading to S-phase arrest and cell death. However, cancer cells can develop resistance to gemcitabine through various mechanisms, including the activation of cell cycle checkpoints.
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and halts the cell cycle to allow for DNA repair. In the context of gemcitabine treatment, this CHK1-mediated S-phase arrest can be a pro-survival signal for cancer cells.
PF-477736 is a potent and selective inhibitor of CHK1. By inhibiting CHK1, PF-477736 abrogates the gemcitabine-induced S-phase arrest, forcing the cells to enter mitosis with damaged DNA. This leads to mitotic catastrophe and enhanced apoptotic cell death, thus creating a synergistic cytotoxic effect with gemcitabine.
Quantitative Data Summary
The synergistic effect of PF-477736 and gemcitabine has been observed in various cancer cell lines. The following table summarizes representative IC50 values for each compound and the Combination Index (CI) values, which quantitatively define the nature of the drug interaction (Synergism: CI < 1, Additive effect: CI = 1, Antagonism: CI > 1).
| Cell Line (Cancer Type) | Gemcitabine IC50 | PF-477736 IC50 | Combination Index (CI) at ED50 | Reference |
| PANC-1 (Pancreatic) | ~5.5 µM | Not Reported | Synergistic | [1] |
| MIA PaCa-2 (Pancreatic) | ~1 µM | Not Reported | Synergistic | [1] |
| BxPC-3 (Pancreatic) | Not Reported | Not Reported | Synergistic | [1] |
| AsPC-1 (Pancreatic) | Not Reported | Not Reported | Synergistic | [1] |
| Non-Small Cell Lung Cancer | Not Reported | Not Reported | Synergistic | [2] |
Note: Specific IC50 values for PF-477736 and detailed CI values at different effect levels (ED50, ED75, ED90) are not consistently reported across the literature for this specific combination. The data presented is a qualitative summary indicating a synergistic relationship. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the synergistic effect of PF-477736 and gemcitabine.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of PF-477736 and gemcitabine, both individually and in combination, and to calculate the Combination Index (CI).
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete growth medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
PF-477736 (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of PF-477736 and gemcitabine in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, a fixed-ratio (e.g., based on the IC50 ratio) or a checkerboard (matrix) dilution series can be used. Add 50 µL of each drug at 2x the final concentration.
-
Include vehicle control (DMSO for PF-477736 and sterile water/PBS for gemcitabine) and untreated control wells.
-
-
Incubation: Incubate the plates for 72 hours.
-
MTS/MTT Addition:
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.
-
Western Blot Analysis
This protocol is for assessing the effect of PF-477736 and gemcitabine on key proteins in the DNA damage response and cell cycle pathways.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
PF-477736 and Gemcitabine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-Histone H2A.X (Ser139), anti-Histone H2A.X, anti-Cdc25A, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with PF-477736, gemcitabine, or the combination for the desired time (e.g., 24, 48 hours). A sequential treatment, where gemcitabine is added first for a period (e.g., 16-24 hours) followed by PF-477736, is often effective.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
PF-477736 and Gemcitabine
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Drug Treatment: After 24 hours, treat the cells with PF-477736, gemcitabine, or the combination for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and let them air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The synergistic effect can be determined by comparing the SF of the combination treatment to the product of the SFs of the single-agent treatments.
Visualizations
Caption: Experimental workflow for assessing the synergistic effect of PF-477736 and gemcitabine.
Caption: Signaling pathway of the synergistic interaction between PF-477736 and gemcitabine.
References
Application Notes and Protocols for Western Blot Analysis of Chk1 Phosphorylation Following PF-477736 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing the phosphorylation of Checkpoint Kinase 1 (Chk1) at serine 345 (p-Chk1 Ser345) via Western blot after treatment with PF-477736. PF-477736 is a potent and selective ATP-competitive inhibitor of Chk1 kinase.[1][2] Chk1 is a critical component of the DNA damage response (DDR) and cell cycle checkpoints.[3][4] Its activation, often triggered by DNA damage, involves phosphorylation at key residues, including Ser345, primarily by the ATR kinase.[5]
Unlike many other Chk1 inhibitors that can paradoxically increase p-Chk1 levels, PF-477736 has been shown to decrease the phosphorylation of Chk1 at Ser345. Therefore, monitoring the phosphorylation status of Chk1 at this site serves as a crucial pharmacodynamic biomarker to confirm the biological activity of PF-477736 in both preclinical and clinical research. Western blotting is a widely adopted and effective technique for quantifying these changes in p-Chk1 levels in response to drug treatment.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of PF-477736 on p-Chk1 (Ser345) levels as determined by Western blot analysis in various cancer cell lines. The data is presented as a fold change relative to the control (untreated or vehicle-treated) group to facilitate comparison.
| Cell Line | Treatment Conditions | Fold Change in p-Chk1 (Ser345) | Reference |
| COLO205 | Docetaxel (30 mg/kg) + PF-477736 (15 mg/kg), 24h | Decreased vs. Docetaxel alone | [6] |
| HT29 | Gemcitabine (25 nM, 16h) followed by PF-477736 (360 nM) | Time-dependent decrease | [7] |
| Jurkat, Raji, U937 | V158411 (another Chk1 inhibitor), 24h | Dose-dependent decrease in total Chk1 | [8] |
Note: Specific quantitative fold changes for PF-477736 alone on basal p-Chk1 are not consistently reported in the literature, as studies often use a DNA damaging agent to induce phosphorylation.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess Chk1 phosphorylation at Ser345 following PF-477736 treatment.
Materials and Reagents
-
Cell Lines: e.g., HT29 (colorectal cancer), HeLa (cervical cancer), COLO205 (colorectal cancer)
-
PF-477736: From a reputable chemical supplier
-
DNA Damaging Agent (optional): e.g., Gemcitabine, Camptothecin, or Docetaxel
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA Protein Assay Kit
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS
-
Transfer Buffer: Tris-glycine buffer with methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-Chk1 (Ser345)
-
Rabbit or Mouse anti-Chk1 (total)
-
Antibody against a loading control (e.g., β-actin, GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate: ECL Western Blotting Substrate
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Optional (to induce p-Chk1): Treat cells with a DNA damaging agent (e.g., 25 nM Gemcitabine for 16 hours for HT29 cells).[7]
-
Treat cells with the desired concentration of PF-477736 (e.g., 100-500 nM) for the specified duration (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein (e.g., 20-40 µg) from each sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]
-
-
Western Blot Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in 5% BSA in TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) in 5% BSA in TBST for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[12]
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-Chk1 signal, the membrane can be stripped of the bound antibodies and re-probed for total Chk1 and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with antibodies for total Chk1 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Chk1, total Chk1, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-Chk1 signal to the total Chk1 signal or the loading control signal to account for variations in protein loading.
-
Express the results as a fold change or percentage relative to the control.[12]
-
References
- 1. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
MTT assay protocol to determine IC50 of PF-477736
Application Note and Protocol
Topic: Determination of the IC50 Value of PF-477736 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of PF-477736, a potent and selective Checkpoint kinase 1 (Chk1) inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. The protocol details the mechanism of action of PF-477736, a step-by-step experimental procedure, data analysis, and expected outcomes. Included are diagrams of the relevant signaling pathway and the experimental workflow to ensure clarity and reproducibility.
Introduction to PF-477736 and the Chk1 Signaling Pathway
PF-477736 is a selective, potent, and ATP-competitive inhibitor of Chk1, a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle control.[1][2][3] Chk1 is a central component of genome surveillance pathways, particularly the ATR-Chk1 pathway, which is activated in response to single-stranded DNA that can result from replication stress or DNA damage.[4][5] Upon activation by ATR, Chk1 phosphorylates downstream targets, leading to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[4][6] By inhibiting Chk1, PF-477736 abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, which can lead to apoptosis.[1][7] This mechanism makes Chk1 inhibitors like PF-477736 effective in potentiating the cytotoxicity of DNA-damaging chemotherapeutic agents, especially in cancer cells with deficient p53 pathways.[7]
Caption: ATR-Chk1 DNA damage response pathway and inhibition by PF-477736.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenase enzymes, and the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 570 and 590 nm.[8] A decrease in cell viability due to the cytotoxic effects of a compound like PF-477736 results in a lower absorbance reading.
Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials and Reagents
-
Selected cancer cell line (e.g., HT29, COLO205, which are p53-deficient)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PF-477736
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Reagent Preparation
-
PF-477736 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of PF-477736 in DMSO. Aliquot and store at -20°C or -80°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter and store it in a light-protected container at 4°C.[9][10]
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the Long-Term Cytotoxic Effects of PF-477736 Using a Colony Formation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response (DDR) pathway.[1][2] Inhibition of Chk1 disrupts cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.[1] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents.[3][4][5][6] This application note provides a detailed protocol for utilizing the colony formation assay to evaluate the long-term effects of PF-477736 on cancer cell lines.
Data Presentation
Table 1: Proliferative Inhibition of PF-477736 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) after 72h | Notes |
| Jurkat | Leukemia | ~0.17 | Average GI50 for five leukemia and lymphoma cell lines.[7] |
| Raji | Lymphoma | ~0.17 | Average GI50 for five leukemia and lymphoma cell lines.[7] |
| U937 | Lymphoma | ~0.17 | Average GI50 for five leukemia and lymphoma cell lines.[7] |
| K562 | Leukemia | ~0.17 | Average GI50 for five leukemia and lymphoma cell lines.[7] |
| MV4-11 | Leukemia | ~0.17 | Average GI50 for five leukemia and lymphoma cell lines.[7] |
| Colon Cancer Cell Lines (Average of 7 lines) | Colon Cancer | 2.8 | --- |
| Lung Cancer Cell Lines (Average of 7 lines) | Lung Cancer | 6.9 | --- |
| NB-39-nu | Neuroblastoma | Relatively insensitive | --- |
| SK-N-BE | Neuroblastoma | Relatively insensitive | --- |
| CHP134 | Neuroblastoma | Sensitive | --- |
| SMS-SAN | Neuroblastoma | Sensitive | --- |
Table 2: Kinase Inhibitory Activity of PF-477736
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 |
| Chk1 | 0.49 | - | - |
| Chk2 | 47 | - | ~100-fold |
Note: Data compiled from multiple sources.[1][2] Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency.
Experimental Protocols
Protocol 1: Long-Term Colony Formation Assay with PF-477736
This protocol is designed to assess the long-term (10-21 days) impact of PF-477736 on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
PF-477736 (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Determine cell viability using trypan blue exclusion.
-
-
Seeding:
-
Seed a low density of cells into 6-well plates. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well.
-
Allow cells to attach overnight in the incubator.
-
-
Treatment with PF-477736:
-
The next day, replace the medium with fresh complete medium containing various concentrations of PF-477736. It is recommended to use a range of concentrations based on the known GI50 or IC50 values for the specific cell line (e.g., 0.1x, 1x, 10x GI50).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PF-477736 concentration.
-
-
Long-Term Incubation:
-
Incubate the plates for 10-21 days. The duration will depend on the doubling time of the cell line.
-
To maintain the selective pressure and nutrient supply, replace the medium with fresh medium containing the respective concentrations of PF-477736 every 3-4 days.[8]
-
-
Fixing and Staining:
-
When colonies in the control wells are visible and consist of at least 50 cells, terminate the experiment.[4]
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of methanol or 4% paraformaldehyde to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 10-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually or using imaging software (e.g., ImageJ).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Mandatory Visualizations
Caption: Experimental workflow for the long-term colony formation assay.
Caption: Simplified signaling pathway of Chk1 inhibition by PF-477736.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Colony formation assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Dosing and Administration of PF-477736 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and efficacy assessment of PF-477736, a selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), in mouse xenograft models. The protocols outlined below cover drug formulation, administration, and methods for evaluating anti-tumor activity and pharmacodynamic effects.
Overview of PF-477736
PF-477736 is a potent inhibitor of Chk1, a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] By inhibiting Chk1, PF-477736 can abrogate cancer cell cycle checkpoints, particularly in p53-deficient tumors, leading to increased sensitivity to DNA-damaging chemotherapeutic agents. In preclinical studies, PF-477736 has demonstrated the ability to enhance the anti-tumor efficacy of various cytotoxic agents in several human cancer xenograft models.[2][3]
Quantitative Data Summary
The following tables summarize the in vivo dosing and administration parameters for PF-477736 in various mouse xenograft models as reported in preclinical studies.
Table 1: In Vivo Dosing Regimens of PF-477736 in Mouse Xenograft Models
| Mouse Model | Combination Agent | PF-477736 Dose | Administration Route | Dosing Schedule | Reference |
| COLO205 (colon) | Docetaxel | 7.5 or 15 mg/kg | Intraperitoneal (i.p.) | Twice daily (6 hours apart) on days 1, 8, and 15 | [4] |
| MDA-MB-231 (breast) | Docetaxel | 15 mg/kg | Intraperitoneal (i.p.) | Not specified | [5] |
| OVCAR-5 (ovarian) | MK-1775 | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | [5] |
| PC-3 (prostate) | Gemcitabine | Not specified | Not specified | Not specified | |
| COLO205 (colon) | Gemcitabine | 4-60 mg/kg | Intraperitoneal (i.p.) | Once or twice daily for four treatments | [6] |
Table 2: Pharmacodynamic Effects of PF-477736 in Mouse Xenograft Models
| Mouse Model | Biomarker | Effect | Reference |
| COLO205 (colon) | Phospho-Histone H3 (Ser10) | Increased | [5] |
| COLO205 (colon) | Phospho-Histone H2AX (γH2AX) | Increased | [5] |
| PC-3 (prostate) | γH2AX | Enhanced DNA damage when combined with gemcitabine |
Experimental Protocols
Formulation of PF-477736 for Intraperitoneal Administration
Materials:
-
PF-477736 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or Saline
Protocol:
-
Prepare a stock solution of PF-477736 in DMSO.
-
For a working solution, first, add the required volume of the DMSO stock solution to PEG300 and mix until clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile ddH₂O or saline to reach the final desired concentration.
-
It is recommended to prepare the working solution fresh on the day of use.
Note: A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for animals in a weakened state.[6]
Mouse Xenograft Model Establishment
Materials:
-
Human cancer cell line of interest (e.g., COLO205, MDA-MB-231)
-
Immunocompromised mice (e.g., nu/nu or NSG mice), 6-10 weeks old
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Syringes and needles (26-27G)
Protocol:
-
Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS or medium.
-
Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 1.5 x 10⁶ to 2.0 x 10⁶ cells per 100-200 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[7]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size, typically 100-200 mm³.[7]
In Vivo Dosing and Tumor Growth Monitoring
Materials:
-
Formulated PF-477736
-
Combination chemotherapeutic agent (if applicable)
-
Sterile syringes and needles (25-27G)
-
Calipers
Protocol:
-
Randomize mice into treatment groups (e.g., Vehicle, PF-477736 alone, combination agent alone, PF-477736 + combination agent).
-
Administer PF-477736 via intraperitoneal (i.p.) injection according to the dosing schedule outlined in Table 1. For i.p. injection, insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[8]
-
Administer the combination agent as per the established protocol for that specific drug.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
Bioluminescence Imaging (for luciferase-expressing cells)
Materials:
-
D-luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Protocol:
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.[1]
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire bioluminescent images at the optimal time point after luciferin injection (usually starting 3-5 minutes post-injection to capture peak signal).[1][9]
-
Analyze the images to quantify the bioluminescent signal, which correlates with tumor burden.
Positron Emission Tomography (PET) Imaging
Materials:
-
PET tracer (e.g., ¹⁸F-FDG or ¹⁸F-FLT)
-
PET/CT scanner
-
Anesthesia system
Protocol:
-
Fast the mice for at least 6 hours before imaging with ¹⁸F-FDG.[10]
-
Anesthetize the mice with isoflurane.
-
Inject the PET tracer (e.g., 7.4 MBq) intravenously.[10]
-
Position the anesthetized mouse in the PET/CT scanner and acquire images.[4]
-
Analyze the PET images to quantify tracer uptake in the tumor, which can indicate metabolic activity or cell proliferation.
Immunohistochemistry for Pharmacodynamic Markers
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Primary antibody against the biomarker of interest (e.g., anti-γH2AX)
-
Secondary antibody conjugated to a fluorescent probe or enzyme
-
Microscope
Protocol:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.[12]
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in EDTA buffer).[12]
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-γH2AX, diluted 1:500).[13]
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the signal (for enzymatic detection) or mount with DAPI-containing medium (for fluorescence).
-
Image the slides using a microscope and quantify the staining intensity or the number of positive cells/foci.
Visualizations
Caption: Mechanism of action of PF-477736 in the Chk1 signaling pathway.
Caption: General experimental workflow for in vivo studies of PF-477736.
References
- 1. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cancerimagingarchive.net [cancerimagingarchive.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 10. Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 13. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-477736 in Studying Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-477736 is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3] With a Ki (inhibitor constant) of 0.49 nM for Chk1, it exhibits approximately 100-fold greater selectivity for Chk1 over the related kinase Chk2.[1][4] This specificity makes PF-477736 an invaluable tool for investigating the cellular consequences of Chk1 inhibition. One of the most promising therapeutic strategies involving Chk1 inhibition is the concept of synthetic lethality. This approach targets genetic vulnerabilities in cancer cells, where the inhibition of Chk1 is lethal only in the context of a pre-existing mutation, such as the loss of p53 function.[4][5][6]
Many human cancers harbor mutations in the TP53 gene, rendering them deficient in the G1 checkpoint and heavily reliant on the Chk1-dependent S and G2/M checkpoints to repair DNA damage and prevent premature entry into mitosis.[4][5] Inhibition of Chk1 by PF-477736 in such p53-deficient cells, particularly in combination with DNA damaging agents, abrogates these remaining checkpoints. This forces the cells into a lethal mitotic catastrophe, while largely sparing normal, p53-proficient cells.[3][4] These application notes provide an overview of the use of PF-477736 in synthetic lethality studies, including quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize key quantitative data for PF-477736 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of PF-477736
| Parameter | Value | Cell Lines / Conditions | Reference |
| Ki (Chk1) | 0.49 nM | Cell-free kinase assay | [1][2] |
| Ki (Chk2) | 47 nM | Cell-free kinase assay | [2][4] |
| Selectivity | ~100-fold (Chk1 vs. Chk2) | Cell-free kinase assays | [1][4] |
| Checkpoint Abrogation | 128 nM | Abrogates camptothecin-induced checkpoint in CA46 and HeLa cells | [1] |
| Apoptosis Induction | 360 nM | Potentiates apoptosis in COLO205 cells | [1] |
| Synergistic Cytotoxicity | 250 nM (with MK-1775) | OVCAR-5 cells | [1] |
| GI50 (Leukemia/Lymphoma) | 0.28 µM (average) | Panel of 5 cell lines | [7] |
| GI50 (Colon/Lung Cancer) | 1.7 µM (average) | Panel of 7 cell lines | [7] |
Table 2: In Vivo Activity and Dosage of PF-477736
| Animal Model | Dosage | Combination Agent | Outcome | Reference |
| Colo205 Xenograft (Mouse) | 12 mg/kg | Irinotecan | Increased phospho-histone H3 and γH2AX | [1] |
| Colo205 & MDA-MB-231 Xenografts (Mouse) | 15 mg/kg (i.p.) | Irinotecan | Enhanced tumor growth inhibition and delay | [1] |
| OVCAR-5 Xenograft (Mouse) | 10 mg/kg (i.p., once daily) | MK-1775 (30 mg/kg, twice daily, oral) | Greater tumor growth inhibition | [1] |
| Colo205 Xenograft (Mouse) | 4-60 mg/kg (i.p.) | Gemcitabine | Potentiated antitumor activity | [2] |
| Eμ-MYC Lymphoma (Mouse) | 20 mg/kg (i.p.) | Single agent | Increased apoptosis in lymphomas within 6 hours | [8] |
Signaling Pathways and Experimental Workflows
DNA Damage Response and Synthetic Lethality with Chk1 Inhibition
The following diagram illustrates the central role of Chk1 in the DNA damage response and the principle of synthetic lethality in p53-deficient cells. DNA damage activates the ATR-Chk1 pathway, which in turn inhibits Cdc25 phosphatases, leading to the inactivation of Cyclin-Dependent Kinases (CDKs) and subsequent cell cycle arrest. In p53-deficient cells, this pathway is essential for survival. Inhibition of Chk1 with PF-477736 removes this checkpoint, leading to uncontrolled entry into mitosis with damaged DNA, resulting in mitotic catastrophe and cell death.
Caption: Synthetic lethality via Chk1 inhibition in p53-deficient cells.
General Experimental Workflow for Assessing Synthetic Lethality
This diagram outlines a typical workflow for evaluating the synthetic lethal interaction between PF-477736 and a specific cellular context (e.g., p53 deficiency) or a co-treatment (e.g., DNA damaging agent).
Caption: Workflow for evaluating PF-477736-induced synthetic lethality.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of PF-477736, alone or in combination with a chemotherapeutic agent, on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., p53-deficient and proficient counterparts)
-
Complete cell culture medium
-
96-well plates
-
PF-477736 (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, Irinotecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (540 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of PF-477736 and the chemotherapeutic agent in complete medium.
-
Treatment: Remove the overnight medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot dose-response curves to calculate GI50 (concentration for 50% growth inhibition) values.
Protocol 2: Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing long-term cell survival after drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
PF-477736
-
DNA damaging agent (e.g., ionizing radiation or chemotherapeutic)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with PF-477736, the DNA damaging agent, or the combination for a defined period (e.g., 24 hours).
-
Recovery: After treatment, wash the cells with PBS and replace the drug-containing medium with fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution and assess checkpoint abrogation.
Materials:
-
Cancer cell lines
-
PF-477736
-
DNA damaging agent
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
70% Ethanol (ice-cold)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture and treat cells with the desired concentrations of PF-477736 and/or DNA damaging agent for the specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI signal is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis. Abrogation of the G2/M checkpoint by PF-477736 after DNA damage is often observed as a decrease in the G2/M population compared to cells treated with the damaging agent alone.[5][9]
Protocol 4: Western Blot for DNA Damage and Mitotic Markers
This protocol is used to detect key protein markers of DNA damage (γH2AX) and mitotic entry (phospho-histone H3).
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-histone H3 (Ser10), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system. An increase in γH2AX indicates increased DNA double-strand breaks.[1] An increase in phospho-histone H3 (Ser10) after checkpoint abrogation indicates premature entry into mitosis.[1]
Conclusion
PF-477736 is a powerful and selective tool for probing the function of Chk1 and exploiting the principle of synthetic lethality in cancer research. Its ability to abrogate DNA damage-induced cell cycle checkpoints in p53-deficient tumors provides a clear rationale for its use in combination with genotoxic agents. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of synthetic lethality and evaluating the therapeutic potential of Chk1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting PF-477736 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, PF-477736.
Frequently Asked Questions (FAQs)
Q1: What is PF-477736 and what is its primary mechanism of action?
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) with a Ki value of 0.49 nM.[1][2][3][4][5] It exhibits approximately 100-fold selectivity for Chk1 over Chk2.[1] Its primary mechanism of action involves the inhibition of Chk1, a key serine/threonine kinase in the DNA damage response pathway.[6][7] By inhibiting Chk1, PF-477736 abrogates the S and G2-M cell cycle checkpoints that are activated in response to DNA damage, leading to premature mitotic entry and subsequent potentiation of the cytotoxic effects of DNA-damaging chemotherapeutic agents in cancer cells, particularly those with p53 deficiencies.[1][3][8]
Q2: What are the main challenges when working with PF-477736 in aqueous solutions?
The primary challenge when working with PF-477736 is its low solubility in aqueous solutions.[9] This can lead to issues with compound precipitation, inaccurate dosing, and reduced biological activity in experimental settings. Careful consideration of solvent choice and preparation methods is crucial for obtaining reliable and reproducible results.
Q3: How can I improve the solubility of PF-477736 for my experiments?
To improve solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] For aqueous-based assays, this stock solution can then be serially diluted into the aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied. For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used in combination with DMSO to create a stable formulation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after adding PF-477736 stock solution. | The concentration of PF-477736 exceeds its solubility limit in the final aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of PF-477736. Increase the percentage of the organic solvent in the final solution, ensuring it remains within a tolerable range for your experimental system. Prepare a fresh, lower concentration stock solution in the organic solvent before diluting into the aqueous buffer. Consider using a different aqueous buffer or adjusting the pH, as solubility can be pH-dependent. |
| Inconsistent or lower-than-expected biological activity. | The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may have degraded over time. | Ensure the stock solution is clear and free of any visible precipitate before use. Gentle warming to 37°C and/or sonication can aid in dissolving the compound.[2][10] Use freshly prepared stock solutions whenever possible. Store stock solutions at -20°C or -80°C and protect from light and moisture.[6][10] |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture, which can reduce the solubility of PF-477736.[1] The concentration being prepared is too high. | Use fresh, anhydrous, high-quality DMSO.[1] Refer to the solubility data to ensure you are not exceeding the maximum solubility in DMSO. Gentle warming and vortexing can be used to facilitate dissolution. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 83 mg/mL (~197.86 mM) | [1] |
| DMSO | >5.2 mg/mL | [2][5][10] |
| DMSO | 100 mg/mL (238.39 mM) with sonication and warming to 60°C | [4] |
| DMF | 30 mg/mL | [8] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
| Water | 0.0684 mg/mL (Predicted) | [9] |
Experimental Protocols
Preparation of PF-477736 Stock Solution
Objective: To prepare a high-concentration stock solution of PF-477736 for subsequent dilution in experimental media.
Materials:
-
PF-477736 powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weigh the desired amount of PF-477736 powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the solution to 37°C in a water bath and vortex again to ensure complete dissolution.[2][10]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Cell-Based Assay Protocol (Example: MTT Assay)
Objective: To assess the effect of PF-477736 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PF-477736 stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PF-477736 stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of PF-477736. Include a vehicle control (medium with the same final DMSO concentration but no compound).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. PF-477736, Chk1 Inhibitor - CD BioSciences [celluars.com]
- 7. Facebook [cancer.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. apexbt.com [apexbt.com]
How to dissolve PF-477736 in DMSO for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving the Chk1 inhibitor, PF-477736, in DMSO for the preparation of stock solutions. This guide includes detailed protocols, troubleshooting advice, and quantitative data to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of PF-477736 in DMSO?
A1: The reported solubility of PF-477736 in DMSO varies across different suppliers, but it is generally high. Published data indicates solubilities ranging from over 5.2 mg/mL to as high as 100 mg/mL.[1][2][3][4] For practical purposes, preparing stock solutions at concentrations of 10 mM to 50 mM is common.
Q2: My PF-477736 is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of PF-477736.[1][3] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle warming: Warm the solution at 37°C for 10-15 minutes.[2][4] This can help increase the solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use an ultrasonic bath to agitate the solution for a few minutes.[2][4] This can help break up any clumps and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q3: How should I store my PF-477736 stock solution in DMSO?
A3: For long-term storage, it is recommended to store the PF-477736 stock solution in aliquots at -20°C or -80°C.[2][3][4] This will minimize freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage (a few days), 4°C is acceptable.
Q4: Is the PF-477736 stock solution in DMSO stable?
A4: When stored properly, PF-477736 in DMSO is stable for several months at -20°C and even longer at -80°C.[2][3][4] However, it is best practice to use freshly prepared solutions for critical experiments. One study on compound stability in DMSO with 10% water showed that 85% of compounds were stable for up to 2 years at 4°C, suggesting good general stability for many compounds in DMSO.[5]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for preparing PF-477736 stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 419.48 g/mol | [2][3] |
| Solubility in DMSO | >5.2 mg/mL up to 100 mg/mL | [1][2][3][4] |
| (equivalent to >12.4 mM up to 238.4 mM) | ||
| Recommended Stock Concentration | 10 mM - 50 mM | General Practice |
| Storage Temperature | -20°C or -80°C (long-term) | [2][3][4] |
| 4°C (short-term) | [3] | |
| Stability in DMSO | Several months at -20°C/-80°C | [2][3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of PF-477736 in DMSO
Materials:
-
PF-477736 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of PF-477736:
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 419.48 g/mol * (1000 mg / 1 g) = 4.1948 mg
-
-
Weigh the PF-477736:
-
Carefully weigh out approximately 4.2 mg of PF-477736 powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the PF-477736 powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, proceed with gentle warming at 37°C for 10-15 minutes and/or sonication for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing PF-477736 stock solution.
Caption: Simplified signaling pathway of Chk1 inhibition by PF-477736.
References
Off-target effects of PF-477736 on VEGFR2 and Aurora-A kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), on VEGFR2 and Aurora-A kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-477736 and what are its known off-target effects on VEGFR2 and Aurora-A?
A1: The primary target of PF-477736 is Checkpoint Kinase 1 (Chk1), for which it exhibits high potency with a Ki of 0.49 nM in cell-free assays.[1][2][3] However, like many kinase inhibitors, PF-477736 can exhibit off-target activity against other kinases, particularly at higher concentrations. Notably, it has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora-A kinase.[1][2]
Q2: How significant is the inhibition of VEGFR2 and Aurora-A by PF-477736 compared to its primary target, Chk1?
A2: PF-477736 is significantly more selective for Chk1. It shows approximately 100-fold selectivity for Chk1 over several other kinases, including VEGFR2 and Aurora-A.[1][2] The inhibitory concentrations for these off-targets are in the nanomolar range but are higher than for Chk1.[2] For a detailed comparison of inhibitory activities, please refer to the data summary table below.
Data Presentation: Kinase Inhibition Profile of PF-477736
| Target Kinase | Inhibition Value (Ki or IC50) | Fold Selectivity vs. Chk1 | Reference |
| Chk1 | 0.49 nM (Ki) | - | [2][3] |
| Chk2 | 47 nM (Ki) | ~96x | [2] |
| VEGFR2 | 8 nM (Ki) | ~16x | [2] |
| Aurora-A | 23 nM (IC50) | ~47x | [2] |
| Fms (CSF1R) | 10 nM (IC50) | ~20x | [2] |
| Yes | 14 nM (IC50) | ~29x | [2] |
| FGFR3 | 23 nM (IC50) | ~47x | [2] |
| Flt3 | 25 nM (IC50) | ~51x | [2] |
| Ret | 39 nM (IC50) | ~80x | [2] |
| CDK1 | 9.9 µM (Ki) | >20,000x | [2] |
Note: Ki and IC50 values represent the concentration of the inhibitor required to produce 50% inhibition. Lower values indicate higher potency.
Troubleshooting Guides
Issue 1: I am observing unexpected phenotypic effects in my cell-based assay that are not consistent with Chk1 inhibition alone. Could this be due to off-target effects?
Possible Cause & Solution:
-
Inhibitor Concentration: The concentration of PF-477736 you are using may be high enough to engage off-targets like VEGFR2 or Aurora-A.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 for your specific cell line and phenotype. Compare this to the known IC50 values for Chk1, VEGFR2, and Aurora-A.
-
Recommendation: Use the lowest effective concentration of PF-477736 that elicits the desired Chk1 inhibition to minimize off-target effects. It is crucial to correlate phenotypic observations with target engagement, for example, by monitoring the phosphorylation status of known downstream substrates of Chk1, VEGFR2, and Aurora-A.
-
Issue 2: My in vitro kinase assay shows inhibition, but my cell-based assay does not yield the expected results.
Possible Causes & Solutions:
-
Cell Permeability: PF-477736 may have poor permeability in your specific cell line.
-
Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a discrepancy between biochemical and cellular potency.
-
Drug Efflux: Your cell line may express efflux pumps that actively remove the inhibitor.
-
Troubleshooting Step: If you suspect off-target effects on VEGFR2 or Aurora-A are confounding your results, you can use more selective inhibitors for these kinases as controls to dissect the observed phenotype.
-
Issue 3: How can I confirm if the observed effects in my experiment are due to inhibition of VEGFR2 or Aurora-A?
Possible Causes & Solutions:
-
Western Blot Analysis: Check the phosphorylation status of downstream targets of VEGFR2 and Aurora-A. For Aurora-A, a common substrate is Histone H3 at Serine 10 (pHH3 Ser10).[1] For VEGFR2, you can assess the phosphorylation of VEGFR2 itself or downstream effectors like PLC-γ or Src.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Use of a More Selective Inhibitor: Compare the phenotype induced by PF-477736 with that of a highly selective VEGFR2 or Aurora-A inhibitor.
Experimental Protocols
1. General In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of PF-477736 against a target kinase in a biochemical setting.
-
Objective: To determine the IC50 value of PF-477736 for a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR2, Aurora-A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the specific kinase)
-
PF-477736 (serial dilutions)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[4]
-
96- or 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of PF-477736 in the kinase assay buffer.
-
Add the kinase and its specific substrate to the wells of the assay plate.
-
Add the PF-477736 dilutions to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each PF-477736 concentration and plot the data to determine the IC50 value.
-
2. Cell-Based Western Blot for Phospho-Protein Analysis
This protocol allows for the assessment of target engagement within a cellular context by measuring the phosphorylation status of downstream substrates.
-
Objective: To determine if PF-477736 inhibits the phosphorylation of VEGFR2 or Aurora-A substrates in cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PF-477736
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Histone H3 (Ser10), anti-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PF-477736 for the desired time.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Simplified VEGFR2 Signaling Pathway and Off-Target Inhibition by PF-477736.
Caption: Simplified Aurora-A Signaling Pathway and Off-Target Inhibition by PF-477736.
Caption: Experimental Workflow to Investigate Off-Target Effects of PF-477736.
References
Technical Support Center: Overcoming Resistance to PF-477736 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Chk1 inhibitor, PF-477736, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is PF-477736 and what is its mechanism of action?
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoints, particularly the G2/M checkpoint. By inhibiting Chk1, PF-477736 prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to mitotic catastrophe and apoptosis, especially in p53-deficient tumors.[2]
Q2: My cancer cell line is showing resistance to PF-477736. What are the potential mechanisms?
Resistance to PF-477736 and other Chk1 inhibitors can be intrinsic or acquired and may arise from several mechanisms:
-
Loss or reduction of Chk1 protein/activity:
-
Downregulation of USP1: The deubiquitinase USP1 protects Chk1 from degradation. Its downregulation leads to lower Chk1 protein levels, rendering the inhibitor ineffective.[3][4][5]
-
Decreased Claspin expression: Claspin is an adaptor protein required for Chk1 activation by ATR. Reduced Claspin levels result in diminished Chk1 activity.[4][6][7]
-
-
Activation of bypass signaling pathways:
-
Activation of the ATM-p53-p21 pathway: In some cancer cells, PF-477736 can induce DNA double-strand breaks, leading to the activation of the ATM-p53-p21 axis, which can promote cell cycle arrest and survival, thus counteracting the effect of Chk1 inhibition.[2][13][14][15][16]
Q3: How can I determine if my cell line is sensitive or resistant to PF-477736?
The sensitivity of a cell line to a drug is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell growth) by 50%. A lower IC50 value indicates higher sensitivity. You can perform a cell viability assay (e.g., MTT or SRB assay) to determine the IC50 of PF-477736 for your cell line.
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for PF-477736 in my cell line.
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Troubleshooting Steps:
-
Assess Chk1 and related protein levels: Use Western blotting to determine the protein levels of Chk1, pChk1 (phosphorylated Chk1), USP1, and Claspin in your resistant cell line compared to a known sensitive cell line. A significant decrease in any of these proteins in the resistant line could explain the lack of response.
-
Investigate bypass pathways: Perform Western blot analysis for key proteins in the PI3K/AKT and MEK/ERK pathways (e.g., pAKT, pERK). Increased phosphorylation of these proteins in the resistant line may indicate the activation of compensatory survival pathways.
-
Examine the ATM-p53-p21 pathway: Check the activation status of ATM (pATM), p53, and the expression level of p21 via Western blotting. Upregulation of this pathway upon PF-477736 treatment might be conferring resistance.
-
Possible Cause 2: Experimental Issues.
-
Troubleshooting Steps:
-
Verify drug integrity: Ensure that the PF-477736 compound has been stored correctly and has not degraded.
-
Optimize cell seeding density: An inappropriate cell density can affect the outcome of viability assays. Titrate the cell number to ensure they are in the logarithmic growth phase during the experiment.
-
Check assay conditions: Confirm that the incubation time and drug concentrations are appropriate for your cell line. A standard starting point is a 72-hour incubation with a range of PF-477736 concentrations.
-
Problem: How to overcome observed resistance to PF-477736?
Solution 1: Combination Therapy.
Based on the identified resistance mechanism, a combination therapy approach can be employed to re-sensitize the cells to Chk1 inhibition.
-
If the PI3K/AKT pathway is activated:
-
Strategy: Co-treat cells with PF-477736 and a PI3K inhibitor (e.g., GDC-0941/Pictilisib).[8]
-
-
If the RAS/MEK/ERK pathway is activated:
-
Strategy: Combine PF-477736 with a MEK inhibitor (e.g., PD184352).[12]
-
-
If the ATM-p53-p21 pathway is activated:
-
Strategy: Use PF-477736 in combination with an ATM inhibitor (e.g., KU-55933) to induce synthetic lethality.[13]
-
-
For Triple-Negative Breast Cancer (TNBC) with EGFR expression:
Solution 2: Targeting Chk1 Stability.
-
If USP1 is downregulated:
-
Strategy: While direct upregulation of USP1 is challenging, exploring agents that can indirectly stabilize Chk1 could be a potential research avenue.
-
Data Presentation
Table 1: PF-477736 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity | IC50 (nM) | Reference |
| BJAB | Diffuse Large B-cell Lymphoma (GCB) | Sensitive | 9 | [19] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB) | Sensitive | ~160-230 | [19] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma (GCB) | Sensitive | ~160-230 | [19] |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | Sensitive | ~160-230 | [19] |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC) | Sensitive | ~160-230 | [19] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | Sensitive | ~160-230 | [19] |
| RAMOS | Burkitt Lymphoma | Sensitive | ~160-230 | [19] |
| KM-H2 | Hodgkin Lymphoma | Resistant | 7000 | [19] |
| SMS-SAN | Neuroblastoma | Sensitive | < 1000 | [20] |
| CHP134 | Neuroblastoma | Sensitive | < 1000 | [20] |
| NB-39-nu | Neuroblastoma | Insensitive | > 1000 | [20] |
| SK-N-BE | Neuroblastoma | Insensitive | > 1000 | [20] |
| Leukemia/Lymphoma (average of 5 lines) | Leukemia/Lymphoma | Sensitive | 280 | [21] |
| Colon/Lung Cancer (average of 7 lines) | Colon/Lung Cancer | Less Sensitive | 1700 | [21] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of PF-477736.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
PF-477736 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[22]
-
Drug Treatment: Prepare serial dilutions of PF-477736 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[23]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the protein levels of Chk1, pChk1, and other relevant signaling proteins.
Materials:
-
Cell culture dishes
-
PF-477736
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-pChk1, anti-USP1, anti-Claspin, anti-pAKT, anti-pERK, anti-pATM, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with PF-477736 at the desired concentration and time. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[24][25][26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[27]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[25]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[25]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[24][27]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Apoptosis (Caspase-3/7 Activity) Assay
This protocol is for measuring apoptosis induced by PF-477736.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Complete culture medium
-
PF-477736
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with PF-477736 as described for the viability assay.[28]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[29]
-
Assay: Allow the plate and reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.[29]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[29]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates higher caspase-3/7 activity and therefore, more apoptosis.
Visualizations
Caption: Experimental workflow for investigating and overcoming PF-477736 resistance.
Caption: Signaling pathways involved in Chk1 function and resistance to PF-477736.
Caption: Decision-making flowchart for selecting combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activation-of-the-pi3k-akt-pathway-and-chemotherapeutic-resistance - Ask this paper | Bohrium [bohrium.com]
- 10. Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy [scholarworks.indianapolis.iu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells [mdpi.com]
- 21. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad.com [bio-rad.com]
- 27. origene.com [origene.com]
- 28. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
Optimizing PF-477736 treatment duration for maximum efficacy
Welcome to the technical support center for PF-477736. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of the Chk1 inhibitor PF-477736 for maximum experimental efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-477736?
A1: PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), with a Ki of 0.49 nM.[1][2][3][4][5] It functions by abrogating the S and G2-M cell cycle checkpoints, which are critical for allowing cells to repair DNA damage before proceeding with cell division.[2][5][6] By inhibiting Chk1, PF-477736 prevents this cell cycle arrest, particularly in p53-deficient cancer cells, leading to premature mitotic entry with damaged DNA and subsequent apoptosis.[1][2]
Q2: How does PF-477736 synergize with DNA-damaging agents?
A2: PF-477736 enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents like gemcitabine and docetaxel.[2][6][7][8] These agents induce DNA damage, which would normally activate the Chk1-mediated cell cycle checkpoint to allow for DNA repair. By inhibiting Chk1, PF-477736 overrides this checkpoint, forcing the cancer cells to enter mitosis with unrepaired DNA, which ultimately leads to mitotic catastrophe and apoptosis.[2][7] This synergistic effect is often more pronounced in cancer cells with a deficient p53 pathway.[2][6]
Q3: What are the key signaling pathways affected by PF-477736 treatment?
A3: PF-477736 primarily impacts the DNA damage response (DDR) pathway. Key molecular events following PF-477736 treatment, especially in combination with DNA-damaging agents, include:
-
Inhibition of Chk1: Prevents the phosphorylation of its downstream targets.
-
Suppression of Cdc25C phosphorylation: Inhibition of Chk1 leads to reduced inhibitory phosphorylation of Cdc25C at Ser216, allowing it to remain active.[1][7]
-
Increased Cdk1 activity: Active Cdc25C dephosphorylates and activates Cdk1, promoting entry into mitosis.
-
Increased phosphorylation of Histone H3 (Ser10): This is a marker of mitotic entry.[1][7]
-
Increased γH2AX (phosphorylated H2AX at Ser139): This indicates the presence of DNA double-strand breaks, a sign of DNA damage.[1][7]
Troubleshooting Guide
Issue 1: Sub-optimal potentiation of chemotherapy-induced cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Treatment Duration | The synergistic effect of PF-477736 is time-dependent. In HT29 cells, enhancement of gemcitabine cytotoxicity was observed in a time-dependent manner from 4 to 48 hours.[2][3] Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and chemotherapeutic agent. |
| Incorrect Dosing Schedule | The timing of PF-477736 administration relative to the DNA-damaging agent is crucial. In xenograft models, PF-477736 was administered twice daily, 6 hours apart, on the same days as docetaxel.[7][8] Consider staggering the treatments, for example, by pre-treating with the chemotherapeutic agent to induce DNA damage before adding PF-477736 to abrogate the checkpoint. |
| Cell Line Resistance | The p53 status of your cell line can significantly influence sensitivity. PF-477736 shows greater efficacy in p53-deficient cancer cells.[2][6] Verify the p53 status of your cells. For p53-competent cells, higher concentrations or longer treatment durations of the DNA-damaging agent may be required to induce sufficient damage for PF-477736 to be effective. |
Issue 2: High levels of single-agent cytotoxicity in control cells.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | While PF-477736 is selective for Chk1, at higher concentrations, it can inhibit other kinases such as VEGFR2, Aurora-A, and FGFR3.[1][6] This can lead to off-target effects and cytotoxicity. Perform a dose-response curve with PF-477736 alone to determine the GI50 for your cell line and use concentrations at or below this value for combination studies. |
| Cell Line Sensitivity | Some cell lines, particularly certain leukemia and lymphoma lines, exhibit high sensitivity to Chk1 inhibitors as single agents.[9] This may be due to high levels of endogenous replicative stress. If you observe high single-agent toxicity, consider using a lower concentration of PF-477736 or a shorter treatment duration. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from methods used to assess the anti-proliferative effects of PF-477736.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an exponentially growing density and allow them to attach for 16 hours.
-
Drug Treatment: Add serial dilutions of PF-477736, the chemotherapeutic agent, or the combination to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the drugs for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) working stock to each well and incubate for 4 hours.
-
Solubilization: Centrifuge the plate, remove the supernatant, and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a plate reader at 540 nm.
Western Blot for Phosphorylated Proteins
This protocol is designed to assess the modulation of key signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Chk1 (Ser345), p-Histone H3 (Ser10), γH2AX, or p-Cdc25C (Ser216) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: In Vitro Efficacy of PF-477736 in Combination with Chemotherapy
| Cell Line | Combination Agent | PF-477736 Concentration | Incubation Time | Effect |
| HT29 | Gemcitabine | 180-540 nM | 4-48 hours | Dose- and time-dependent enhancement of cytotoxicity[3] |
| CA46, HeLa | Camptothecin | 128 nM | Not Specified | Abrogation of DNA damage checkpoint[1] |
| COLO205 | Docetaxel | 360 nM | Not Specified | Suppression of docetaxel-induced phosphorylation of histone H3 and potentiation of apoptosis[1][7] |
Table 2: In Vivo Efficacy of PF-477736 in Xenograft Models
| Xenograft Model | Combination Agent | PF-477736 Dosing Regimen | Effect |
| COLO205 | Gemcitabine | 4-60 mg/kg, i.p. | Dose-dependent enhancement of antitumor activity[3] |
| COLO205, MDA-MB-231 | Docetaxel | 15 mg/kg, i.p., twice daily | Enhanced tumor growth inhibition and delay[1][7] |
Visualizations
Caption: Mechanism of PF-477736 in abrogating the G2/M checkpoint.
Caption: Workflow for optimizing PF-477736 treatment duration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of PF-477736 in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of PF-477736, a selective inhibitor of Checkpoint Kinase 1 (Chk1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cytotoxicity data, with a focus on its differential effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-477736?
A1: PF-477736 is a potent and selective ATP-competitive inhibitor of Chk1 kinase.[1][2][3] Chk1 is a critical component of the DNA damage response (DDR) pathway, primarily involved in the S and G2/M cell cycle checkpoints.[4][5] By inhibiting Chk1, PF-477736 abrogates these checkpoints, preventing cancer cells from arresting their cell cycle to repair DNA damage. This leads to premature entry into mitosis with unrepaired DNA, ultimately causing mitotic catastrophe and apoptosis.[3][4]
Q2: Why does PF-477736 show selectivity for cancer cells over normal cells?
A2: The selectivity of PF-477736 is largely attributed to the genetic instability and checkpoint deficiencies common in cancer cells. Many tumors have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene. Consequently, these cancer cells become heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, to survive DNA damage. Normal cells, with intact G1 checkpoints, are less dependent on Chk1 for DNA repair and are therefore less sensitive to its inhibition.[1]
Q3: What is the effect of p53 status on cellular sensitivity to PF-477736?
A3: Cells deficient in p53 tend to be more sensitive to Chk1 inhibitors like PF-477736. This is because p53-deficient cells lack a functional G1 checkpoint and are thus more reliant on the Chk1-mediated S and G2/M checkpoints for DNA repair and survival. Inhibition of Chk1 in these cells effectively removes the last line of defense against DNA damage, leading to increased cell death.
Q4: Can PF-477736 be used as a standalone therapy?
A4: While PF-477736 has shown single-agent anti-proliferative activity in some cancer cell lines, particularly those with high levels of replication stress, its primary therapeutic potential is considered to be in combination with DNA-damaging chemotherapeutic agents or radiation.[6][7] By abrogating the DNA damage checkpoints, PF-477736 can potentiate the cytotoxic effects of these conventional cancer therapies.[2][3]
Q5: What are the key downstream signaling events following Chk1 inhibition by PF-477736?
A5: Inhibition of Chk1 by PF-477736 leads to a cascade of downstream events. It prevents the inhibitory phosphorylation of Cdc25 phosphatases, which in turn activate cyclin-dependent kinases (CDKs). This premature activation of CDKs forces cells with damaged DNA to enter mitosis. This process is often accompanied by an increase in markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γH2AX).[8][9] Ultimately, this leads to the activation of apoptotic pathways, which can involve the upregulation of pro-apoptotic proteins like BAX and PUMA and the activation of caspases.[5] Some studies also suggest the involvement of a caspase-2-dependent apoptotic pathway that can bypass p53 and Bcl-2.[10]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for PF-477736 in various cancer cell lines. Data for normal cell lines is limited in the public domain, but available information suggests significantly lower cytotoxicity.
Table 1: IC50 Values of PF-477736 in B-cell Lymphoma Cell Lines (48-hour incubation)
| Cell Line | Subtype | IC50 (nM) |
| BJAB | GCB-DLBCL | 9 |
| SUDHL-4 | GCB-DLBCL | 160 |
| SUDHL-6 | GCB-DLBCL | 180 |
| HBL-1 | ABC-DLBCL | 210 |
| U-2932 | ABC-DLBCL | 230 |
| TMD8 | ABC-DLBCL | 200 |
| RAMOS | Burkitt Lymphoma | 190 |
| KM-H2 | Hodgkin Lymphoma | 7000 |
Data from a study on aggressive B-cell lymphoma cells.[11]
Table 2: GI50 Values of PF-477736 in Various Cancer Cell Lines (72-hour exposure)
| Cell Line Type | Average GI50 (µM) |
| Leukemia and Lymphoma | 0.28 |
| Lung and Colon Cancer | 1.7 |
This data highlights the selective inhibition of proliferation in hematopoietic cancer cell lines compared to solid tumor cell lines.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of PF-477736 on cell viability.
Materials:
-
PF-477736
-
Cancer and/or normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-477736 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of PF-477736. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the PF-477736 concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is for analyzing the effect of PF-477736 on cell cycle distribution.
Materials:
-
PF-477736
-
Cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PF-477736 for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of PF-477736 on cell cycle progression.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the Chk1 signaling pathway following PF-477736 treatment.
Materials:
-
PF-477736
-
Cell lines of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1, anti-γH2AX, anti-Cdc25C, anti-phospho-Cdc25C, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with PF-477736. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation. Use a loading control like β-actin to normalize the data.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| Low Absorbance Values | Insufficient number of viable cells. | Increase the initial cell seeding density or extend the incubation time. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by pipetting up and down or shaking the plate. Try a different solubilization solution. | |
| High Background | Contamination of the culture medium. | Use fresh, sterile medium and reagents. |
| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently after seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Flow Cytometry for Cell Cycle Analysis
| Issue | Possible Cause | Solution |
| Broad G0/G1 and G2/M Peaks (High CV) | Inconsistent staining. | Ensure cells are properly fixed and permeabilized. Use a saturating concentration of PI. |
| Cell clumps. | Filter the cell suspension through a nylon mesh before analysis. | |
| High flow rate. | Run the samples at a low flow rate to improve resolution.[12][13] | |
| Presence of a Large Sub-G1 Peak | Apoptotic cells. | This is an expected outcome of cytotoxic treatment. Quantify the sub-G1 population as an indicator of apoptosis. |
| No Clear Peaks | Inadequate cell fixation. | Ensure proper fixation with cold 70% ethanol for at least 2 hours. |
| RNase treatment is ineffective. | Use fresh RNase A and ensure it is active. |
Western Blotting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Load more protein per lane. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. | |
| Inactive secondary antibody or substrate. | Use fresh reagents. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody or perform antibody validation experiments. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of PF-477736.
Caption: General experimental workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Understanding the Impact of p53 Status on Cellular Response to PF-477736
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the Chk1 inhibitor, PF-477736, and its interaction with the p53 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-477736?
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response (DDR) pathway.[1][2][3][4][5] It exhibits high selectivity for Chk1 over other kinases, such as Chk2 and cyclin-dependent kinases (CDKs).[1][2][3] By inhibiting Chk1, PF-477736 abrogates the S and G2/M cell cycle checkpoints, which are often activated in response to DNA damage.[2][4]
Q2: How does the p53 status of a cell line influence its sensitivity to PF-477736?
The p53 tumor suppressor protein is a key regulator of the G1 cell cycle checkpoint.[2][6][7] In cells with functional (wild-type) p53, DNA damage can trigger a G1 arrest, allowing time for DNA repair before replication.[2][7][8] However, in cancer cells where p53 is mutated or deficient, the G1 checkpoint is often non-functional.[2][9] These cells become heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, to survive DNA damage.[2][9]
Consequently, p53-deficient or mutant cancer cells are significantly more sensitive to Chk1 inhibitors like PF-477736, especially when combined with DNA-damaging agents.[2][3][4][9] Inhibition of Chk1 in these cells leads to the bypass of the S and G2 checkpoints, forcing the cells into premature and catastrophic mitosis with unrepaired DNA, ultimately resulting in apoptosis.[1][2]
Q3: Why do p53 wild-type cells show relative resistance to PF-477736?
Cells with wild-type p53 can activate the G1 checkpoint in response to DNA damage, which provides an alternative mechanism for cell cycle arrest and DNA repair.[2][9] This reduces their dependency on the Chk1-mediated S and G2 checkpoints. Therefore, even when Chk1 is inhibited by PF-477736, these cells can still halt their progression through the cell cycle, preventing the catastrophic mitotic entry seen in p53-deficient cells.[10][11][12]
Q4: What is the synergistic effect of combining PF-477736 with DNA-damaging chemotherapeutics?
PF-477736 potentiates the cytotoxic effects of various DNA-damaging agents (e.g., gemcitabine, camptothecin, carboplatin) in p53-deficient cancer cells.[1][4][5] These chemotherapeutics induce DNA damage, which would normally activate the Chk1-dependent S and G2 checkpoints. By co-administering PF-477736, these checkpoints are abrogated, leading to enhanced tumor cell killing.[4] This combination has shown synergistic cytotoxic activity in a broad spectrum of p53-deficient human cancer cell lines.[1][4]
Troubleshooting Guide
Q5: I am not observing the expected increase in apoptosis in my p53-mutant cell line after treatment with PF-477736 and a DNA-damaging agent. What could be the issue?
Several factors could contribute to this observation:
-
Drug Concentration and Treatment Duration: Ensure that the concentrations of both PF-477736 and the DNA-damaging agent, as well as the incubation times, are optimized for your specific cell line. A dose-response and time-course experiment is highly recommended.
-
Cell Line Specifics: Even among p53-mutant cell lines, the genetic background can influence the response. For example, the status of other DNA repair pathways or the expression levels of other cell cycle regulators could play a role.
-
Drug Stability: Confirm the stability and activity of your PF-477736 and chemotherapeutic agent. Improper storage or handling can lead to degradation.
-
Assay Sensitivity: The method used to detect apoptosis (e.g., Annexin V staining, caspase activity assay, TUNEL assay) should be sensitive enough to detect the expected changes.
Q6: My p53 wild-type cells are showing unexpected sensitivity to PF-477736. Why might this be happening?
While generally more resistant, some p53 wild-type tumor cells may have defects in the p53 signaling pathway downstream of p53 itself.[10] For instance, attenuated induction of p21, a key downstream target of p53 that mediates G1 arrest, can render these cells more dependent on the G2 checkpoint and thus more sensitive to Chk1 inhibition.[9][10] It is advisable to verify the functional status of the entire p53 pathway in your cell line.
Q7: How can I confirm that PF-477736 is effectively inhibiting Chk1 in my experimental setup?
To confirm the on-target activity of PF-477736, you can perform a Western blot to assess the phosphorylation status of Chk1 and its downstream targets. A common method is to measure the autophosphorylation of Chk1 at Ser296 or the phosphorylation of Cdc25C at Ser216.[1] Inhibition of Chk1 by PF-477736 should lead to a decrease in the phosphorylation of these sites.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PF-477736
| Target | Assay Type | Value | Reference |
| Chk1 | Kinase Assay (Kᵢ) | 0.49 nM | [1][2][3][5] |
| Chk2 | Kinase Assay (Kᵢ) | 47 nM | [2][5] |
| CDK1 | Kinase Assay (Kᵢ) | 9.9 µM | [3] |
| VEGFR2 | Kinase Assay (IC₅₀) | 8 nM (Kᵢ) | [5] |
| Aurora-A | Kinase Assay (IC₅₀) | 23 nM | [5] |
| FGFR3 | Kinase Assay (IC₅₀) | 23 nM | [5] |
| Flt3 | Kinase Assay (IC₅₀) | 25 nM | [5] |
Table 2: Cellular Activity of PF-477736 in p53-Mutant Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| CA46 (Burkitt's lymphoma) | Checkpoint Abrogation | EC₅₀ | 45 nM | [3] |
| HeLa (Cervical cancer) | Checkpoint Abrogation | EC₅₀ | 38 nM | [3] |
| HT29 (Colon cancer) | Checkpoint Abrogation | EC₅₀ | 42 nM | [3] |
Experimental Protocols
1. Cell Proliferation (MTT) Assay to Assess Cytotoxicity
This protocol is adapted from methodologies used to evaluate the anti-proliferative effects of PF-477736.[1]
-
Cell Seeding: Seed exponentially growing cells in a 96-well plate at a predetermined optimal density and allow them to attach for 16-24 hours.
-
Drug Treatment: Prepare serial dilutions of PF-477736 (and a co-treatment agent, if applicable) in complete medium. Add the drug solutions to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) working solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
2. Western Blot for Chk1 Activity
This protocol allows for the assessment of Chk1 inhibition by PF-477736.
-
Cell Lysis: Treat cells with PF-477736 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (Ser296), total Chk1, phospho-Cdc25C (Ser216), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Cellular response to DNA damage and PF-477736 based on p53 status.
Caption: General experimental workflow for studying PF-477736 effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defective p53 signaling in p53 wild-type tumors attenuates p21waf1 induction and cyclin B repression rendering them sensitive to Chk1 inhibitors that abrogate DNA damage-induced S and G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 Promotes Cell Survival Due to the Reversibility of its Cell Cycle Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
Minimizing PF-477736 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of PF-477736 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing PF-477736?
A1: Proper storage is crucial for maintaining the stability and activity of PF-477736. Both the solid compound and its solutions require specific storage conditions to minimize degradation.
-
Solid Compound: Store the lyophilized powder of PF-477736 at -20°C for long-term stability, where it can be viable for up to three years.[1]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, which can maintain stability for up to one year.[1] For short-term storage of up to one month, -20°C is also acceptable.[1]
Q2: How should I prepare working solutions of PF-477736 for my experiments?
A2: To prepare working solutions, thaw a single-use vial of the DMSO stock solution at room temperature. It is critical to perform serial dilutions in your final aqueous buffer or cell culture medium immediately before use. Avoid storing PF-477736 in aqueous solutions for extended periods, as this can lead to degradation through hydrolysis.
Q3: Is PF-477736 sensitive to light?
Q4: What is the known stability of PF-477736 in different solvents and conditions?
A4: The stability of PF-477736 is highly dependent on the storage conditions. The following table summarizes the known stability data.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Q5: What are the potential degradation pathways for PF-477736?
A5: Based on its chemical structure, which includes an amide bond, PF-477736 is susceptible to hydrolysis, particularly in aqueous environments and at non-neutral pH. The rate of hydrolysis is expected to increase with temperature and at pH values deviating from neutral. Other potential degradation pathways, although not empirically confirmed in the public domain, could include oxidation and photodegradation.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory activity of PF-477736 in my long-term cell culture experiment.
-
Possible Cause 1: Degradation in Aqueous Medium. PF-477736 may be degrading in the cell culture medium at 37°C over the course of the experiment.
-
Solution:
-
Replenish the medium with freshly prepared PF-477736 at regular intervals. The frequency of media changes will depend on the stability of the compound in your specific culture conditions.
-
Conduct a pilot study to determine the stability of PF-477736 in your cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
-
-
Possible Cause 2: Adsorption to Plasticware. Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Solution:
-
Consider using low-adhesion plasticware for your experiments.
-
Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, but this should be tested for compatibility with your cell line.
-
-
-
Possible Cause 3: Cellular Metabolism. The cells in your culture may be metabolizing PF-477736, leading to a decrease in its effective concentration over time.
-
Solution:
-
Increase the frequency of media changes with fresh compound.
-
If possible, use a cell line with lower metabolic activity or consider co-treatment with a general metabolic inhibitor if it does not interfere with your experimental goals.
-
-
Issue 2: My stock solution of PF-477736 has a lower than expected concentration or shows signs of precipitation.
-
Possible Cause 1: Improper Storage. Storing the DMSO stock solution at temperatures above -20°C or subjecting it to multiple freeze-thaw cycles can lead to degradation.
-
Solution: Always store DMSO stock solutions at -80°C in single-use aliquots.
-
-
Possible Cause 2: Water Contamination in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can promote the degradation of dissolved compounds.
-
Solution: Use anhydrous, high-purity DMSO to prepare stock solutions. Store DMSO under dry conditions and tightly cap the container immediately after use.
-
-
Possible Cause 3: Precipitation upon Dilution. Diluting a high-concentration DMSO stock directly into an aqueous buffer can sometimes cause the compound to precipitate out of solution.
-
Solution: Perform serial dilutions, first in DMSO to a lower concentration, and then into the final aqueous buffer. Ensure thorough mixing after each dilution step.
-
Experimental Protocols
Protocol 1: Preparation and Storage of PF-477736 Stock Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized PF-477736 to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Pilot Study to Assess PF-477736 Stability in Cell Culture Medium
-
Preparation of Samples:
-
Prepare a working solution of PF-477736 in your complete cell culture medium at the final concentration used in your experiments.
-
As a control, prepare a similar solution in a stable solvent like DMSO.
-
Dispense aliquots of the medium-based solution into sterile tubes, one for each time point.
-
-
Incubation:
-
Incubate the tubes at 37°C in a cell culture incubator.
-
Include a set of tubes stored at 4°C as a low-temperature control.
-
-
Time Points:
-
Collect samples at various time points relevant to your long-term experiment (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
At each time point, immediately freeze the collected sample at -80°C to halt any further degradation.
-
-
Analysis:
-
Once all time points are collected, analyze the concentration of intact PF-477736 in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration of PF-477736 at each time point to the initial concentration (time 0) to determine the degradation rate.
-
-
Data Interpretation:
-
Plot the percentage of remaining PF-477736 against time to visualize the degradation profile.
-
Based on the results, determine the frequency at which the medium needs to be replenished with fresh compound to maintain a consistent effective concentration.
-
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.
Caption: General experimental workflow for assessing the stability of PF-477736.
Caption: Troubleshooting decision tree for reduced PF-477736 activity.
References
How to handle hygroscopic properties of PF-477736 powder
Disclaimer: There is no publicly available data specifically classifying PF-477736 as hygroscopic. However, many fine chemical powders can exhibit hygroscopic tendencies, meaning they can absorb moisture from the atmosphere. This guide provides best practices for handling potentially moisture-sensitive compounds to ensure the integrity and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is PF-477736 powder hygroscopic?
A1: The hygroscopic nature of PF-477736 has not been formally reported in publicly available literature. However, as a precautionary measure, it is recommended to handle the compound as if it were potentially hygroscopic to minimize any risk of moisture absorption, which could affect its physical properties and chemical stability.
Q2: Why is it important to control moisture when handling pharmaceutical powders?
A2: Moisture absorption can lead to several issues with powdered compounds, including:
-
Physical Changes: Caking, clumping, and reduced flowability can make handling and accurate weighing difficult.[1]
-
Chemical Degradation: Moisture can promote hydrolysis or other chemical reactions, potentially degrading the active compound and affecting its potency.[1][2]
-
Inconsistent Results: Variations in moisture content between aliquots can lead to inconsistencies in solution concentrations and experimental outcomes.
Q3: What are the ideal storage conditions for PF-477736?
A3: Based on supplier recommendations, PF-477736 powder should be stored at -20°C for long-term stability. The container should be tightly sealed to protect it from moisture and air.
Q4: How does humidity affect the stability of kinase inhibitors like PF-477736?
A4: While specific data for PF-477736 is unavailable, moisture can generally impact the stability of small molecule inhibitors. Water can act as a reactant in degradation pathways or alter the solid-state properties of the powder, potentially affecting solubility and bioavailability in assays. High moisture levels can decrease the chemical stability of pharmaceutical compounds.[3]
Troubleshooting Guide
Q: My PF-477736 powder appears clumpy or caked. What should I do?
A: Clumping is a common sign of moisture absorption.
-
Solution: Before use, bring the sealed container to room temperature in a desiccator to prevent condensation. If clumping is minor, gently tapping the vial may break up aggregates. For persistent clumping, the powder can be gently crushed with a clean, dry spatula in a low-humidity environment (e.g., a glove box). Be aware that this may indicate some degree of hydration, which could affect weighing accuracy.
Q: I am having difficulty getting an accurate weight of the powder. The reading on the balance is unstable.
A: This can happen if the powder is rapidly absorbing moisture from the air, causing its weight to increase during measurement.
-
Solution: Weigh the powder in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. Work quickly to minimize exposure time. Using a pre-weighed, sealed container can also help.
Q: I've noticed that the solubility of PF-477736 in DMSO seems to be lower than expected.
A: Some suppliers note that moisture-absorbing DMSO can reduce the solubility of PF-477736. Additionally, if the powder itself has absorbed moisture, it can alter the effective concentration.
-
Solution: Use fresh, anhydrous grade DMSO for preparing stock solutions. Ensure the PF-477736 powder has been handled and stored correctly to prevent moisture uptake. If you suspect the powder is hydrated, consider that the actual amount of active compound you are weighing may be less than the total weight.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for PF-477736
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -20°C | Ensures chemical stability of the powder. |
| Short-Term Storage | Room temperature (in desiccator) | Minimizes condensation when preparing for use. |
| Relative Humidity (RH) | As low as reasonably achievable; ideally <40% RH | Prevents moisture absorption and associated physical/chemical changes.[4] |
| Container | Tightly sealed, opaque vial | Protects from moisture, air, and light.[5] |
| Work Environment | Controlled humidity (glove box, desiccator) | Minimizes exposure to atmospheric moisture during handling. |
Table 2: General Troubleshooting for Handling Hygroscopic Powders
| Issue | Potential Cause | Recommended Action |
| Powder Clumping | Moisture Absorption | Equilibrate vial to room temperature in a desiccator before opening. Handle in a low-humidity environment. |
| Inaccurate Weighing | Rapid moisture uptake on the balance | Use a glove box or balance draft shield. Work quickly. Weigh into a sealable container. |
| Reduced Solubility | Hydrated powder or non-anhydrous solvent | Use fresh, anhydrous solvent. Ensure powder has been stored correctly. |
| Poor Flowability | Inter-particle moisture bridges | Handle in a low RH environment. Consider using specialized powder handling equipment if necessary. |
Experimental Protocols
Protocol: Handling and Preparation of PF-477736 Stock Solution
-
Acclimatization: Transfer the sealed vial of PF-477736 from the -20°C freezer to a desiccator containing a drying agent (e.g., silica gel) at room temperature. Allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold powder upon opening.
-
Environment Preparation: If available, perform all subsequent steps in a controlled humidity environment, such as a nitrogen-purged glove box or a balance enclosure with controlled humidity.
-
Weighing: Tare a clean, dry microcentrifuge tube or weighing vessel on an analytical balance. Quickly transfer the desired amount of PF-477736 powder to the vessel and record the weight. Minimize the time the vial and powder are exposed to the open air.
-
Solvent Addition: Immediately add the appropriate volume of fresh, anhydrous DMSO to the weighed powder to achieve the desired stock concentration.
-
Dissolution: Cap the tube securely and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per your laboratory's standard operating procedures.
Mandatory Visualization
Caption: Workflow for handling potentially hygroscopic PF-477736 powder.
References
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Validation & Comparative
Validating PF-477736 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of PF-477736, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). We will explore its performance in cellular assays and compare it with other widely used Chk1 inhibitors, supported by experimental data and detailed protocols.
Introduction to PF-477736 and its Target, Chk1
PF-477736 is an ATP-competitive small molecule inhibitor of Chk1 with a high degree of selectivity.[1] Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[2][3] Upon DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2][3][4] Activated Chk1 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, providing time for DNA repair. A key substrate of Chk1 is the phosphatase Cdc25C. Phosphorylation of Cdc25C at Serine 216 by Chk1 leads to its sequestration in the cytoplasm, preventing the activation of the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex and thus inducing a G2/M checkpoint arrest.[5][6][7] By inhibiting Chk1, PF-477736 abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1 checkpoint.[8]
Comparative Analysis of Chk1 Inhibitors
PF-477736 is one of several potent Chk1 inhibitors used in research and clinical development. This section compares its in vitro potency and selectivity with other notable Chk1 inhibitors.
| Inhibitor | Chk1 (Kᵢ/IC₅₀, nM) | Chk2 (Kᵢ/IC₅₀, nM) | Other Kinases (IC₅₀, nM) | Selectivity (Chk2 vs. Chk1) |
| PF-477736 | 0.49 (Kᵢ) | 47 (Kᵢ) | VEGFR2 (8), Aurora-A (23), FGFR3 (23), Flt3 (25) | ~100-fold |
| MK-8776 | 3 (IC₅₀) | >1500 (IC₅₀) | CDK2 (150) | >500-fold |
| SRA737 (CCT245737) | 1.4 (IC₅₀) | >1400 (IC₅₀) | CDK1 (>1400) | >1000-fold |
| LY2606368 (Prexasertib) | <1 (IC₅₀) | 16 (IC₅₀) | RSK1 (9), RSK2 (5) | ~16-fold |
Validating Chk1 Target Engagement in Cells
Two primary methods are widely employed to confirm that PF-477736 is engaging and inhibiting Chk1 within a cellular context:
-
Western Blotting for Phospho-Cdc25C (Ser216): This method directly assesses the phosphorylation status of a key downstream substrate of Chk1. Inhibition of Chk1 by PF-477736 is expected to decrease the levels of phosphorylated Cdc25C at Serine 216.
-
Cell Cycle Analysis by Flow Cytometry: This functional assay measures the ability of PF-477736 to abrogate a DNA damage-induced cell cycle checkpoint. In the presence of a DNA damaging agent, cells will arrest in the S or G2/M phase. Effective Chk1 inhibition will override this arrest, leading to a shift in the cell cycle distribution.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Cdc25C (Ser216)
This protocol details the steps to measure the inhibition of Chk1 activity by analyzing the phosphorylation of its substrate, Cdc25C.
Materials:
-
Cell line of interest (e.g., HT29, HeLa)
-
PF-477736 and other Chk1 inhibitors
-
DNA damaging agent (e.g., Gemcitabine, Camptothecin)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Cdc25C (Ser216) (1:1000 dilution)
-
Mouse anti-total Cdc25C (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 100 nM Gemcitabine for 24 hours).
-
Add PF-477736 or other Chk1 inhibitors at various concentrations and incubate for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Cdc25C (Ser216) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Cdc25C and β-actin as loading controls.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the abrogation of a DNA damage-induced cell cycle checkpoint.
Materials:
-
Cell line of interest
-
PF-4777736 and other Chk1 inhibitors
-
DNA damaging agent (e.g., Gemcitabine, Camptothecin)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent to induce cell cycle arrest (e.g., 100 nM Gemcitabine for 24 hours).
-
Add PF-477736 or other Chk1 inhibitors at various concentrations and incubate for an additional 16-24 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS and resuspend in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram (FL2-A or equivalent).
-
Gate on the single-cell population to exclude doublets.
-
Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT).
-
Visualizing the Molecular Pathway and Experimental Logic
To better understand the underlying biology and experimental design, the following diagrams illustrate the Chk1 signaling pathway, the workflow for validating target engagement, and the comparative logic.
Caption: Chk1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Validating Chk1 Target Engagement.
Caption: Logical Framework for Comparing Chk1 Inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-cdc25C (Ser216) (63F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-cdc25C (Ser216) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-cdc25C (Ser198) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chk1 Inhibitors: PF-477736 versus AZD7762
In the landscape of cancer therapeutics, inhibitors of the checkpoint kinase 1 (Chk1) have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. Chk1 is a critical component of the DNA damage response (DDR) pathway, primarily regulating the S and G2-M phase checkpoints of the cell cycle. By inhibiting Chk1, cancer cells with deficient G1 checkpoint signaling, a common feature of many tumors, are rendered more susceptible to the cytotoxic effects of chemotherapy and radiation. This guide provides a comparative analysis of two prominent Chk1 inhibitors, PF-477736 and AZD7762, for researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Selectivity
Both PF-477736 and AZD7762 are ATP-competitive inhibitors of Chk1. They function by binding to the ATP-binding pocket of the Chk1 kinase, thereby preventing the phosphorylation of its downstream substrates, such as Cdc25A phosphatase. This abrogation of Chk1 activity disrupts cell cycle checkpoints, leading to premature mitotic entry and potentiation of DNA damage-induced apoptosis.
While both compounds target Chk1, their selectivity profiles differ. PF-477736 is a highly selective Chk1 inhibitor, exhibiting approximately 100-fold greater potency for Chk1 over Chk2.[1] In contrast, AZD7762 is a dual inhibitor of both Chk1 and Chk2, with nearly equal potency against both kinases.[1][2] The clinical implications of this difference in selectivity are still under investigation, with arguments for both targeted Chk1 inhibition and broader checkpoint kinase inhibition.
Potency and In Vitro Efficacy
The inhibitory potency of PF-477736 and AZD7762 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for these inhibitors.
Table 1: Biochemical Potency of PF-477736 and AZD7762
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) |
| PF-477736 | Chk1 | 0.49[1][3] | - |
| Chk2 | 47[1] | - | |
| AZD7762 | Chk1 | 3.6[2] | 5[2] |
| Chk2 | - | <10[2] |
Table 2: Cellular Activity of PF-477736 and AZD7762
| Inhibitor | Cell Line | Assay | Effect | Concentration |
| PF-477736 | CA46, HeLa | Checkpoint Abrogation | Abrogates camptothecin-induced DNA damage checkpoint | 128 nM[3] |
| HT29 | Cytotoxicity Enhancement | Enhances gemcitabine-induced cytotoxicity | 540 nM[3] | |
| OVCAR-5 | Synergistic Cytotoxicity (with MK-1775) | Marked synergistic cytotoxic activity | 250 nM[3] | |
| AZD7762 | HT29, SW620, MDA-MB-231 | Checkpoint Abrogation | Abrogates camptothecin-induced G2 arrest | EC₅₀ = 10 nM[2] |
| SW620 | Cytotoxicity Enhancement | Reduces GI₅₀ of an unspecified agent from 24.1 nM to 1.08 nM | 300 nM[2] | |
| MDA-MB-231 | Cytotoxicity Enhancement | Reduces GI₅₀ of an unspecified agent from 2.25 µM to 0.15 µM | 300 nM[2] |
Preclinical Antitumor Activity
Both PF-477736 and AZD7762 have demonstrated the ability to potentiate the antitumor effects of various DNA-damaging agents in preclinical xenograft models.
PF-477736 has been shown to enhance the efficacy of gemcitabine, irinotecan, carboplatin, doxorubicin, and mitomycin C in a range of p53-deficient human cancer models.[1] It also significantly boosts the antitumor activity of docetaxel in colon and breast cancer xenografts.[1][4]
AZD7762 has been extensively profiled in combination with DNA-damaging agents and has been shown to potentiate the response in multiple xenograft models.[5][6] For instance, in combination with gemcitabine, AZD7762 led to complete tumor regression in a SW620 colon cancer xenograft model.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: A representative experimental workflow for a checkpoint abrogation assay.
Caption: Logical flow of the comparative analysis between PF-477736 and AZD7762.
Experimental Protocols
Chk1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory potency (IC₅₀ or Kᵢ) of the compounds against purified Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Synthetic peptide substrate (e.g., a derivative of Cdc25C)[2]
-
ATP (including radiolabeled [γ-³³P]ATP)
-
Assay buffer (e.g., containing MgCl₂, DTT)
-
Test compounds (PF-477736, AZD7762) dissolved in DMSO
-
384-well assay plates
-
Scintillation counter or other appropriate detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding the Chk1 enzyme and ATP (with [γ-³³P]ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).[2]
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Checkpoint Abrogation Assay
Objective: To assess the ability of the inhibitors to overcome a DNA damage-induced cell cycle checkpoint.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., camptothecin, gemcitabine)
-
Test compounds (PF-477736, AZD7762)
-
Fixation and permeabilization buffers
-
Antibody against a mitotic marker (e.g., phospho-Histone H3)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., propidium iodide)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a DNA-damaging agent to induce cell cycle arrest (typically in S or G2 phase).
-
After a period of incubation with the damaging agent, add serial dilutions of the test compounds.
-
Incubate the cells for an additional period (e.g., 16-24 hours).
-
Harvest the cells and fix them with a suitable fixative (e.g., ethanol).
-
Permeabilize the cells and stain with the primary antibody against phospho-Histone H3, followed by the fluorescently labeled secondary antibody.
-
Resuspend the cells in a solution containing the DNA stain.
-
Analyze the cell population by flow cytometry to quantify the percentage of cells in mitosis (phospho-Histone H3 positive).
-
An increase in the mitotic population in the presence of the inhibitor indicates abrogation of the cell cycle checkpoint.
Conclusion
Both PF-477736 and AZD7762 are potent inhibitors of Chk1 that have demonstrated significant potential in preclinical studies to enhance the efficacy of DNA-damaging therapies. The primary distinction between the two lies in their selectivity, with PF-477736 being highly selective for Chk1 and AZD7762 acting as a dual Chk1/Chk2 inhibitor. The choice between these inhibitors may depend on the specific therapeutic strategy and the genetic background of the target cancer. While the development of PF-477736 was discontinued by Pfizer, the insights gained from its preclinical evaluation remain valuable for the continued development of Chk1 inhibitors.[1] The clinical development of AZD7762 was also halted due to concerns about cardiac toxicity.[7] Nevertheless, the extensive preclinical data for both compounds provide a strong rationale for the continued exploration of Chk1 inhibition as a therapeutic strategy in oncology.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chk1 Inhibitors: PF-477736 vs. MK-8776
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent checkpoint kinase 1 (Chk1) inhibitors, PF-477736 and MK-8776. This analysis focuses on their selectivity and potency, supported by experimental data, to aid in the selection of the most appropriate tool for research and development.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. Consequently, Chk1 has emerged as a key therapeutic target in oncology, with several small molecule inhibitors developed to potentiate the efficacy of DNA-damaging chemotherapies. This guide offers an in-depth comparison of two such inhibitors, PF-477736 and MK-8776, summarizing their biochemical potency, kinase selectivity, and the experimental methodologies used for their characterization.
At a Glance: Potency and Selectivity
Both PF-477736 and MK-8776 are potent ATP-competitive inhibitors of Chk1. However, they exhibit distinct profiles in terms of their inhibitory constants and selectivity against other kinases, most notably the related checkpoint kinase 2 (Chk2) and cyclin-dependent kinases (CDKs).
| Inhibitor | Target | Potency (Ki) | Potency (IC50) | Selectivity vs. Chk2 | Selectivity vs. CDK2 |
| PF-477736 | Chk1 | 0.49 nM[1][2] | 0.49 nM[2] | ~96-fold (Ki: 47 nM) | >20,000-fold (Ki: 9.9 µM)[2] |
| MK-8776 | Chk1 | - | 3 nM[3] | ~500-fold (IC50: 1.5 µM)[3] | ~53-fold (IC50: 0.16 µM)[3] |
In-Depth Analysis of Potency and Selectivity
PF-477736 emerges as a highly potent Chk1 inhibitor with a sub-nanomolar inhibitory constant (Ki) of 0.49 nM[1][2]. Its selectivity for Chk1 over Chk2 is approximately 96-fold. Notably, PF-477736 demonstrates exceptional selectivity against CDK1, with a Ki value of 9.9 µM, representing a selectivity of over 20,000-fold compared to Chk1[2]. However, it is important to note that PF-477736 has been shown to inhibit other kinases, including VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes, at nanomolar concentrations[1].
MK-8776 (also known as SCH 900776) is another potent Chk1 inhibitor, with a reported IC50 of 3 nM in a cell-free assay[3]. A key feature of MK-8776 is its high selectivity against Chk2, showing an approximately 500-fold greater inhibition of Chk1[3]. Its selectivity over CDK2 is about 53-fold[3]. While direct Ki values for MK-8776 are not as readily available in the provided search results, its potent IC50 and high Chk2 selectivity are well-documented. Some studies suggest that at higher concentrations, MK-8776 may have off-target effects, potentially through the inhibition of CDK2[4][5].
Signaling Pathway and Experimental Workflow
To understand the context of Chk1 inhibition and the methods used to assess these inhibitors, the following diagrams illustrate the Chk1 signaling pathway and a general experimental workflow for evaluating inhibitor potency.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental protocols. Below are summaries of the methodologies employed for characterizing PF-477736 and MK-8776.
In Vitro Kinase Assay for PF-477736
A common method to determine the inhibitory constant (Ki) for PF-477736 involves a continuous coupled-enzyme assay.
-
Enzyme: Recombinant Chk1 kinase domain.
-
Substrate: A synthetic peptide substrate, such as a derivative of the Cdc25 protein.
-
Assay Principle: The assay measures the rate of ATP consumption, which is coupled to the oxidation of NADH to NAD+ by lactate dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored over time.
-
Procedure:
-
Reactions are initiated by adding the Chk1 enzyme to a reaction mixture containing the peptide substrate, ATP, and varying concentrations of PF-477736.
-
The reaction is carried out at a constant temperature (e.g., 30°C).
-
The rate of NADH oxidation is measured spectrophotometrically.
-
Initial velocities are plotted against the inhibitor concentration, and the data are fitted to a competitive inhibition model to calculate the Ki value[1].
-
-
Selectivity Screening: The selectivity of PF-477736 is typically assessed by screening it at fixed concentrations (e.g., 1 µM or 10 µM) against a broad panel of other protein kinases[1].
In Vitro Kinase Assay for MK-8776
The half-maximal inhibitory concentration (IC50) for MK-8776 is often determined using a radiolabel-based filter binding assay.
-
Enzyme: Recombinant Chk1.
-
Substrate: A biotinylated peptide substrate derived from Cdc25C.
-
Assay Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into the peptide substrate.
-
Procedure:
-
The Chk1 enzyme is incubated with the peptide substrate, [γ-³³P]ATP, and a range of MK-8776 concentrations in a kinase reaction buffer.
-
The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.
-
The reaction is stopped, and the biotinylated peptide substrate is captured on a streptavidin-coated filter plate.
-
Unincorporated [γ-³³P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The data are then used to generate a dose-response curve and calculate the IC50 value[3].
-
Conclusion
Both PF-477736 and MK-8776 are potent and selective inhibitors of Chk1, making them valuable tools for studying the DNA damage response and for potential therapeutic applications.
-
PF-477736 offers exceptional potency with a sub-nanomolar Ki value and remarkable selectivity against CDK1. However, its activity against other kinases like VEGFR2 should be considered in experimental design and interpretation.
-
MK-8776 demonstrates high potency and superior selectivity against the closely related Chk2 kinase. Its potential for off-target effects on CDK2 at higher concentrations warrants careful dose-selection in cellular studies.
The choice between these inhibitors will depend on the specific research question, the desired selectivity profile, and the experimental context. Researchers should carefully consider the data presented here and consult the primary literature for more detailed information when designing their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-477736 Activity: A Comparative Guide to Western Blot Markers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot markers for validating the activity of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1). PF-477736 has a Ki of 0.49 nM for Chk1 and is approximately 100-fold more selective for Chk1 than Chk2[1][2]. Its activity can be monitored by assessing the phosphorylation status of downstream targets and markers of DNA damage and cell cycle progression. This guide details key Western blot markers, provides experimental protocols, and compares PF-477736 with other Chk1 inhibitors.
Key Western Blot Markers for PF-477736 Activity
Validation of PF-477736 activity in cells can be effectively monitored by observing changes in the phosphorylation of several key proteins. The following markers are recommended for Western blot analysis:
-
Phospho-Cdc25C (Ser216): Chk1 phosphorylates the phosphatase Cdc25C at Serine 216, leading to its sequestration in the cytoplasm by 14-3-3 proteins and preventing entry into mitosis[3][4]. Inhibition of Chk1 by PF-477736 is expected to decrease the levels of p-Cdc25C (Ser216)[1][5][6].
-
Phospho-Chk1 (Ser296/Ser345): Chk1 undergoes autophosphorylation at Ser296, which is a marker of its activation[2]. Paradoxically, Chk1 inhibition can sometimes lead to a feedback loop resulting in increased phosphorylation at ATR-mediated sites like Ser345, although some studies report a decrease with PF-477736[2][5]. Monitoring both sites can provide a more complete picture of the inhibitor's effect on the Chk1 signaling axis.
-
Gamma-H2AX (γH2AX): Phosphorylation of histone H2AX on Ser139 is a sensitive marker of DNA double-strand breaks[7][8]. Treatment with PF-477736, especially in combination with DNA damaging agents or in cells with high replicative stress, is expected to increase γH2AX levels, indicating an accumulation of DNA damage[1][6].
-
Phospho-Histone H3 (Ser10): Phosphorylation of histone H3 at Ser10 is a marker of mitotic entry. PF-477736 can abrogate the G2/M checkpoint, leading to premature mitotic entry and potentially altered levels of p-Histone H3 (Ser10)[1][5].
-
Cleaved PARP and Caspase-3: As PF-477736 can induce apoptosis, particularly in p53-deficient cancer cells, monitoring the cleavage of PARP and caspase-3 by Western blot is a reliable method to detect apoptotic cell death[9].
Comparative Activity of Chk1 Inhibitors
PF-477736 is one of several Chk1 inhibitors that have been developed. The table below summarizes the inhibitory concentrations (IC50) and key characteristics of PF-477736 in comparison to other notable Chk1 inhibitors.
| Inhibitor | Target(s) | Chk1 Ki/IC50 | Chk2 Ki/IC50 | Key Features |
| PF-477736 | Chk1 , Chk2 | 0.49 nM (Ki) [1][10] | 47 nM (Ki) [2][10] | Potent and selective for Chk1 over Chk2. Also inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, and Yes at higher concentrations[2][10]. |
| MK-8776 (SCH 900776) | Chk1 | Low nM range | ~1000-fold less potent than for Chk1[8] | Can exhibit off-target effects at higher concentrations, possibly through CDK2 inhibition[7][8]. |
| SRA737 (CCT245737) | Chk1 | Low nM range | ~1000-fold less potent than for Chk1[8] | Similar off-target profile to MK-8776, potentially inhibiting CDK2 at higher concentrations[7][8]. |
| LY2606368 (Prexasertib) | Chk1, Chk2 | Low nM range | ~100-fold less potent than for Chk1[8] | Considered a highly selective Chk1 inhibitor[7][8]. |
| AZD7762 | Chk1, Chk2 | Potent inhibitor | Equipotent to Chk1 | Potently inhibits both Chk1 and Chk2[2]. |
Experimental Protocols
General Western Blot Protocol
A generalized protocol for Western blot analysis is provided below. Specific antibody dilutions and incubation times should be optimized for each target protein.
-
Cell Lysis:
-
Treat cells with PF-477736 or other inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Cdc25C Ser216) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Specific Antibody Recommendations
| Target | Recommended Antibody Source |
| p-Cdc25C (Ser216) | Cell Signaling Technology (#9528)[4][11] |
| p-Chk1 (Ser296) | Cell Signaling Technology |
| p-Chk1 (Ser345) | Cell Signaling Technology |
| γH2AX (p-H2AX Ser139) | Cell Signaling Technology |
| p-Histone H3 (Ser10) | Cell Signaling Technology |
| Cleaved PARP | Cell Signaling Technology |
| Cleaved Caspase-3 | Cell Signaling Technology |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Chk1 signaling pathway and a typical experimental workflow for validating PF-477736 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-cdc25C (Ser216) Antibody (#9528) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phospho-cdc25C (Ser216) Antibody | Cell Signaling Technology [cellsignal.com]
γH2AX as a Biomarker for DNA Damage Potentiation by PF-477736: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Chk1 inhibitor, PF-477736, and its role in potentiating DNA damage, as measured by the biomarker γH2AX. The data presented herein is compiled from preclinical studies and is intended to offer an objective overview for researchers in oncology and drug development.
Introduction to PF-477736 and γH2AX
PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1), a crucial component of the DNA damage response (DDR) pathway.[1][2] Chk1 activation leads to cell cycle arrest, allowing time for DNA repair. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the S and G2-M checkpoints regulated by Chk1 for survival after DNA damage.[3] By inhibiting Chk1, PF-477736 abrogates these checkpoints, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This mechanism makes PF-477736 a potent sensitizer for DNA-damaging chemotherapeutic agents.
γH2AX is the phosphorylated form of the histone variant H2AX at serine 139. It rapidly accumulates at the sites of DNA double-strand breaks (DSBs), forming nuclear foci that can be visualized and quantified using immunofluorescence.[4] The formation of γH2AX foci is one of the earliest events in the DDR and serves as a sensitive and reliable biomarker for DNA damage.[4][5][6][7] An increase in γH2AX levels following treatment with a Chk1 inhibitor in combination with a DNA-damaging agent indicates an enhanced level of DNA damage, suggesting a synergistic or potentiating effect.
Performance of PF-477736 in Potentiating DNA Damage
Preclinical studies have consistently demonstrated that PF-477736 potentiates the DNA-damaging effects of various chemotherapeutic agents, as evidenced by increased γH2AX levels.
Potentiation of Gemcitabine-Induced DNA Damage
In combination with the nucleoside analog gemcitabine, PF-477736 leads to a significant increase in DNA damage. A key study in PC3 prostate cancer cells showed that the combination of gemcitabine and PF-477736 resulted in a dramatic increase in the intensity of H2AX phosphorylation, indicating a greater number of γH2AX molecules at sites of DNA damage.[1][3]
| Cell Line | Treatment | Fold Increase in γH2AX Staining (vs. Control) | Reference |
| PC3 (Prostate Cancer) | Gemcitabine (30 nM) | Moderate Increase | Blasina et al., 2008 (Implied) |
| PC3 (Prostate Cancer) | Gemcitabine (30 nM) + PF-477736 (360 nM) | "Dramatic Increase" | --INVALID-LINK--[3] |
Potentiation of Docetaxel-Induced DNA Damage
PF-477736 has also been shown to enhance the antitumor activity of the taxane docetaxel. In COLO205 colon cancer cells, co-treatment with PF-477736 and docetaxel led to a marked increase in the number of cells with γH2AX foci compared to treatment with docetaxel alone.[8][9][10]
| Cell Line | Treatment | Percentage of γH2AX-Positive Cells | Reference |
| COLO205 (Colon Cancer) | Vehicle | ~5% | Chen et al., 2009 (Estimated from figures) |
| COLO205 (Colon Cancer) | Docetaxel (1 nmol/L) | ~20% | --INVALID-LINK--[8] |
| COLO205 (Colon Cancer) | Docetaxel (1 nmol/L) + PF-477736 (360 nmol/L) | ~45% | --INVALID-LINK--[8] |
Comparison with Other Chk1 Inhibitors
While direct comparative studies of PF-477736 with other Chk1 inhibitors using γH2AX as a primary endpoint are limited, data from other investigations provide a basis for an indirect comparison. A study by Parsels et al. (2021) evaluated the induction of γH2AX by three other Chk1 inhibitors: MK-8776, SRA737, and LY2606368.
| Chk1 Inhibitor | Cell Line | Concentration for 30-40% γH2AX Induction | Reference |
| MK-8776 | AsPC-1 (Pancreatic Cancer) | 0.3 µM | --INVALID-LINK--[1][11] |
| SRA737 | AsPC-1 (Pancreatic Cancer) | 1 µM | --INVALID-LINK--[1][11] |
| LY2606368 | AsPC-1 (Pancreatic Cancer) | 10 nM | --INVALID-LINK--[1][11] |
Experimental Protocols
γH2AX Immunofluorescence Staining for Cultured Cells
This protocol is a generalized procedure based on common methodologies for detecting γH2AX foci.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of PF-477736 and/or a DNA-damaging agent for the specified duration.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature to allow antibody access to the nucleus.
-
Washing: Repeat the washing step (three times with PBS for 5 minutes each).
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step, ensuring protection from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.
Visualizations
Signaling Pathway of PF-477736 Action
Caption: PF-477736 inhibits Chk1, leading to abrogation of the G2/M checkpoint and enhanced apoptosis.
Experimental Workflow for γH2AX Analysisdot
References
- 1. selleckchem.com [selleckchem.com]
- 2. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessment of γ-H2AX levels in circulating tumor cells from patients receiving chemotherapy [frontiersin.org]
- 7. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PF-00477736 mediates checkpoint kinase 1 signaling pathway and potentiates docetaxel-induced efficacy in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Double-Edged Sword: A Comparative Analysis of PF-477736 Efficacy Across Diverse Cancer Models
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer therapeutics, the quest for targeted inhibitors that can selectively dismantle the survival mechanisms of tumor cells remains a paramount objective. PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), has emerged as a significant agent in this arena. By targeting a critical regulator of the DNA damage response and cell cycle checkpoints, PF-477736 offers a promising strategy to enhance the efficacy of conventional chemotherapies and, in some contexts, exhibit single-agent activity. This guide provides a comprehensive comparison of the efficacy of PF-477736 across various cancer models, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that plays a crucial role in maintaining genomic integrity.[1] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells, often deficient in other checkpoint mechanisms like the p53 pathway, become heavily reliant on the Chk1-mediated checkpoint for their survival, especially when challenged with DNA-damaging agents. Inhibition of Chk1 by molecules like PF-477736 abrogates this last line of defense, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.
Data Presentation: A Quantitative Look at PF-477736's Anti-Cancer Activity
The efficacy of PF-477736 has been evaluated in a multitude of cancer cell lines and in vivo models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of PF-477736 as a Single Agent in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50/GI50 (µM) | Incubation Time (hours) | Reference |
| Leukemia/Lymphoma | Raji | ~0.28 | 72 | [2] |
| Leukemia/Lymphoma | Jurkat | ~0.28 | 72 | [2] |
| Leukemia/Lymphoma | MOLM-13 | ~0.28 | 72 | [2] |
| Leukemia/Lymphoma | MV-4-11 | ~0.28 | 72 | [2] |
| Leukemia/Lymphoma | U-937 | ~0.28 | 72 | [2] |
| Colon Cancer | Average of 6 cell lines | 1.7 | 72 | [2] |
| Lung Cancer | Average of 1 cell line | 1.7 | 72 | [2] |
| Neuroblastoma | CHP134 | Sensitive to 1 µM | 72 | [3] |
| Neuroblastoma | SMS-SAN | Sensitive to 1 µM | 72 | [3] |
| Neuroblastoma | SK-N-BE | Less sensitive to 1 µM | 72 | [3] |
| Neuroblastoma | NB-39-nu | Less sensitive to 1 µM | 72 | [3] |
Table 2: In Vivo Efficacy of PF-477736 in Combination with Chemotherapeutic Agents in Xenograft Models
| Cancer Type | Xenograft Model | Combination Agent | PF-477736 Dose | Effect | Reference |
| Colon Cancer | COLO205 | Docetaxel | 12 mg/kg | Enhanced tumor growth inhibition | [4] |
| Breast Cancer | MDA-MB-231 | Docetaxel | 15 mg/kg, i.p. | Enhanced tumor growth inhibition and delay | [4] |
| Ovarian Cancer | OVCAR-5 | MK-1775 (Wee1 inhibitor) | 10 mg/kg, once daily, i.p. | Greater tumor growth inhibition | [4] |
Mandatory Visualizations: Deciphering the Molecular Interactions and Experimental Processes
To visually elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.
Caption: A generalized experimental workflow for evaluating the efficacy of PF-477736.
Experimental Protocols: A Guide to Reproducible Research
The following are detailed methodologies for key experiments cited in the evaluation of PF-477736.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PF-477736 (and other chemotherapeutic agents if applicable)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of PF-477736 in culture medium. For combination studies, prepare solutions of the chemotherapeutic agent with and without PF-477736.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Chk1 Phosphorylation
This protocol is used to detect the phosphorylation status of Chk1 at Serine 345, a key indicator of its activation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology, #2348, 1:1000 dilution)
-
Mouse anti-total Chk1 (e.g., Santa Cruz Biotechnology, sc-8408, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Chk1 signal to the total Chk1 signal and the loading control.
Conclusion
PF-477736 demonstrates significant anti-cancer efficacy across a range of cancer models, particularly in hematological malignancies as a single agent and in solid tumors when combined with DNA-damaging agents. Its mechanism of action, centered on the abrogation of the Chk1-mediated cell cycle checkpoint, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of Chk1 inhibition in oncology. The continued investigation into predictive biomarkers and optimal combination strategies will be crucial in harnessing the full potential of PF-477736 and similar agents in the fight against cancer.
References
Validating G2/M Checkpoint Abrogation: A Comparative Guide to PF-477736
For Researchers, Scientists, and Drug Development Professionals
The G2/M checkpoint is a critical cellular mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for survival after DNA damage induced by therapies like chemotherapy and radiation.[1][2] Abrogating this checkpoint is a promising strategy to selectively sensitize cancer cells to treatment, leading to mitotic catastrophe and cell death.[1] This guide provides a comparative analysis of PF-477736, a potent Chk1 inhibitor, with other agents that target the G2/M checkpoint, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Gatekeepers of Mitosis
The G2/M transition is tightly regulated by the activity of the Cyclin B/CDK1 complex.[1] DNA damage activates ATM and ATR kinases, which in turn activate the checkpoint kinases Chk1 and Chk2.[1] Chk1 plays a crucial role in the G2 checkpoint by phosphorylating and inactivating Cdc25 phosphatases.[1] Inactivated Cdc25 cannot remove the inhibitory phosphorylation on CDK1, leading to cell cycle arrest in G2.[1] Another key regulator is the Wee1 kinase, which directly phosphorylates and inactivates CDK1.[3]
PF-477736 is a selective and potent ATP-competitive inhibitor of Chk1 .[4] By inhibiting Chk1, PF-477736 prevents the inactivation of Cdc25, leading to the activation of CDK1 and forcing cells to enter mitosis despite the presence of DNA damage, a process known as G2/M checkpoint abrogation.[1]
Performance Comparison of G2/M Checkpoint Inhibitors
This section provides a quantitative comparison of PF-477736 with other inhibitors targeting key regulators of the G2/M checkpoint. The data presented is a summary from various preclinical studies and offers a benchmark for their potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Key Findings |
| PF-477736 | Chk1 | 0.49[4] | - | Potently abrogates the G2 checkpoint, especially in p53-deficient cells, and enhances the efficacy of DNA damaging agents like gemcitabine and irinotecan.[4] |
| AZD7762 | Chk1/Chk2 | - | 5[5] | A potent dual inhibitor of Chk1 and Chk2 that abrogates the G2 checkpoint and potentiates the effects of DNA-damaging therapies.[6][7] |
| MK-1775 (Adavosertib) | Wee1 | - | 5.2[8] | A highly selective Wee1 inhibitor that abrogates the G2 checkpoint by preventing the inhibitory phosphorylation of CDK1, showing synergy with DNA-damaging agents, particularly in p53-deficient tumors.[8][9] |
| UCN-01 (7-hydroxystaurosporine) | Chk1 (non-selective) | - | 7[1] | A non-selective Chk1 inhibitor that also targets other kinases. It has demonstrated the ability to abrogate the G2 checkpoint in combination with DNA damaging agents.[1] |
Experimental Protocols for Validating G2/M Checkpoint Abrogation
Accurate validation of G2/M checkpoint abrogation is crucial for the preclinical assessment of inhibitors like PF-477736. The following are detailed protocols for key experimental techniques.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. Abrogation of the G2/M checkpoint is observed as a decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in cells treated with a DNA damaging agent and an inhibitor.[10][11]
Materials:
-
Cells of interest
-
DNA damaging agent (e.g., Etoposide, Camptothecin)
-
PF-477736 or other G2/M checkpoint inhibitors
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a DNA damaging agent to induce G2/M arrest. After a suitable incubation period, add PF-477736 or the alternative inhibitor at various concentrations. Include appropriate controls (untreated, DNA damaging agent only, inhibitor only).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use the data to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of G2/M Checkpoint Markers
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins that regulate the G2/M transition.
Key Markers:
-
Phospho-Histone H3 (Ser10): A marker of mitotic entry. An increase in this marker indicates that cells are overriding the G2 arrest and entering mitosis.
-
γH2AX (Phospho-Histone H2A.X Ser139): A marker of DNA double-strand breaks. Persistent high levels of γH2AX in cells entering mitosis suggest checkpoint abrogation.[12]
-
Phospho-Cdk1 (Tyr15): The inhibitory phosphorylation on Cdk1. A decrease in this signal indicates Cdk1 activation and entry into mitosis.
-
Cyclin B1: Levels of this protein rise as cells approach mitosis.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the markers listed above)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Pathways and Experimental Logic
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in validating G2/M checkpoint abrogation.
Caption: G2/M Checkpoint Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 and Wee1 control genotoxic-stress induced G2-M arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 9. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PF-477736's Chemosensitization Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo chemosensitization effects of the Chk1 inhibitor PF-477736 with other alternative Chk1 inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for further research and development.
Executive Summary
Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response pathway, and its inhibition represents a promising strategy to enhance the efficacy of chemotherapeutic agents. PF-477736 is a potent and selective Chk1 inhibitor that has demonstrated significant chemosensitization effects in various preclinical cancer models. This guide details the in vivo validation of PF-477736's ability to potentiate the antitumor activity of cytotoxic agents, primarily docetaxel and gemcitabine. Furthermore, it compares the performance of PF-477736 with other notable Chk1 inhibitors, SCH900776 (MK-8776) and V158411, providing a comprehensive overview of their preclinical efficacy and developmental status. While PF-477736 showed promise in preclinical studies, its clinical development was discontinued by Pfizer in 2010.[1] Nevertheless, the data generated for this compound remains valuable for understanding the therapeutic potential of Chk1 inhibition.
Comparative Performance of Chk1 Inhibitors in Preclinical Models
The following tables summarize the in vivo experimental data for PF-477736 and its alternatives, highlighting their chemosensitization effects in combination with standard chemotherapeutic agents.
Table 1: In Vivo Efficacy of PF-477736 in Combination with Docetaxel
| Cancer Model | Chemotherapeutic Agent & Dose | PF-477736 Dose & Schedule | Key Findings |
| COLO205 (colon cancer) xenograft | Docetaxel (30 mg/kg, i.p., days 1, 8, 15) | 15 mg/kg, i.p., twice daily on days 1, 8, 15 | Significantly extended tumor growth delay compared to docetaxel alone; complete remission in 3 of 12 mice.[2] |
| MDA-MB-231 (breast cancer) xenograft | Docetaxel (15 mg/kg, i.p., days 1, 8, 15) | 15 mg/kg, i.p., twice daily on days 1, 8, 15 | Significantly extended tumor growth delay compared to docetaxel alone.[2] |
Table 2: In Vivo Efficacy of PF-477736 in Combination with Gemcitabine
| Cancer Model | Chemotherapeutic Agent & Dose | PF-477736 Dose & Schedule | Key Findings |
| PC-3 (prostate cancer) xenograft | Gemcitabine | PF-477736 administered 17 hours after gemcitabine | Abrogated gemcitabine-induced S-phase arrest and significantly delayed tumor growth compared to gemcitabine alone.[3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) xenografts (cell line-derived and patient-derived) | Gemcitabine | Not specified | Combination with gemcitabine and ¹⁷⁷Lu-anti-EGFR antibody was effective in established tumors and prevented recurrence.[4] |
Table 3: In Vivo Efficacy of Alternative Chk1 Inhibitors
| Chk1 Inhibitor | Cancer Model | Chemotherapeutic Agent & Dose | Inhibitor Dose & Schedule | Key Findings |
| SCH900776 (MK-8776) | A2780 (ovarian cancer) xenograft | Gemcitabine (150 mg/kg) | 4, 8, 16, 32 mg/kg (administered 30 mins after gemcitabine) | Dose-dependent enhancement of intratumoral γ-H2AX induction, a marker of DNA damage.[5] |
| V158411 | Colon tumor xenografts | Irinotecan | Not specified | Potentiated the anti-tumor activity of irinotecan without additional systemic toxicity.[6] |
Table 4: Developmental Status of Investigated Chk1 Inhibitors
| Chk1 Inhibitor | Developer | Last Known Developmental Stage | Status |
| PF-477736 | Pfizer | Phase I | Discontinued (as of September 2010)[1] |
| SCH900776 (MK-8776) | Merck (formerly Schering-Plough) | Phase II | In clinical trials for various cancers.[7] |
| V158411 | Vernalis | Preclinical | Showed promise in preclinical studies.[6] |
Mechanism of Action: Abrogation of Cell Cycle Checkpoints
Chemotherapeutic agents like docetaxel and gemcitabine induce DNA damage, which activates cell cycle checkpoints, primarily controlled by Chk1. This allows cancer cells to repair the damage and survive. PF-477736 and other Chk1 inhibitors abrogate these checkpoints, forcing the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.
Caption: Signaling pathway of PF-477736 mediated chemosensitization.
Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Studies for PF-477736 Chemosensitization
1. Animal Models:
-
Female athymic nude mice (nu/nu), typically 6-8 weeks old, are used.
-
Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
2. Tumor Cell Implantation:
-
Human cancer cell lines (e.g., COLO205, MDA-MB-231, PC-3) are cultured under standard conditions.
-
A suspension of 5 x 10⁶ to 10 x 10⁶ cells in 0.1 mL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions are measured two to three times weekly with calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment is initiated when tumors reach a mean volume of 100-200 mm³.
-
Mice are randomized into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, PF-477736 alone, combination therapy).
4. Drug Formulation and Administration:
-
PF-477736: Typically formulated in a vehicle such as 0.5% methylcellulose. Administered intraperitoneally (i.p.) at doses ranging from 15 to 30 mg/kg, often on a twice-daily schedule for several consecutive days or on the same days as chemotherapy.[2]
-
Docetaxel: Formulated in a vehicle like polysorbate 80 and dextrose 5% in water. Administered i.p. at doses of 15 or 30 mg/kg, typically on a weekly schedule (e.g., days 1, 8, 15).[2]
-
Gemcitabine: Formulated in saline. Administered i.p. at appropriate doses as determined by the specific study design.
5. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition/Delay: Tumor volumes are monitored throughout the study. Efficacy is assessed by comparing the tumor growth in the combination therapy group to the control and single-agent groups. Tumor growth delay is calculated as the time for tumors in treated groups to reach a predetermined size compared to the control group.
-
Toxicity: Monitored by recording body weight changes and observing the general health of the animals.
6. Pharmacodynamic Biomarker Analysis:
-
At the end of the study, or at specific time points, tumors are excised.
-
Tissues can be processed for immunohistochemistry or western blotting to analyze biomarkers such as phosphorylated Histone H3 (a marker of mitosis) and γH2AX (a marker of DNA damage).
Caption: In vivo xenograft experimental workflow.
Conclusion
The preclinical data strongly support the in vivo chemosensitization effect of PF-477736. By abrogating DNA damage-induced cell cycle checkpoints, PF-477736 significantly enhances the anti-tumor efficacy of cytotoxic agents like docetaxel and gemcitabine in various cancer models. While the clinical development of PF-477736 was halted, the validation of its mechanism of action in vivo provides a solid rationale for the continued investigation of other Chk1 inhibitors, such as SCH900776 (MK-8776), in combination with chemotherapy. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of oncology drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis on the Research Progress of Chk1 inhibitor [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Gemcitabine and CHK1 inhibition potentiate EGFR-directed radioimmunotherapy against pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of PF-477736
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of the laboratory environment are paramount. The proper disposal of chemical reagents, such as the potent and selective Chk1 inhibitor PF-477736, is a critical component of responsible laboratory practice. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for PF-477736, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before handling PF-477736, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A laboratory coat is required. Ensure it is kept clean and stored separately from personal clothing.
-
Respiratory Protection: If working with the solid form and there is a risk of dust formation, use a NIOSH-approved respirator.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Data for Laboratory Use
Understanding the physicochemical properties of PF-477736 is essential for its safe handling, storage, and preparation for disposal.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N₇O₂ | [1] |
| Molecular Weight | 419.5 g/mol | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| Storage Temperature | Store at +4°C | |
| Stability | ≥ 4 years (as supplied) | [1] |
Step-by-Step Disposal Protocol for PF-477736
The disposal of PF-477736 and its contaminated materials must be handled as hazardous chemical waste. Adherence to local, regional, and national regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid PF-477736 in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing PF-477736 should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible chemical waste streams. The solvent used (e.g., DMSO, DMF) will also determine the appropriate waste stream.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "PF-477736"
-
The concentration and solvent (for liquid waste)
-
The associated hazards (e.g., "Cytotoxic," "Toxic")
-
The date of accumulation
-
Step 3: Storage of Hazardous Waste
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Keep containers sealed to prevent the release of vapors.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a complete inventory of the waste, including the chemical names, quantities, and any other relevant information.
-
Follow their specific instructions for packaging and preparing the waste for transport.
Step 5: Decontamination of Work Areas
-
After handling and preparing PF-477736 for disposal, thoroughly decontaminate all work surfaces, equipment, and glassware.
-
Use an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, depending on the surface and institutional protocols).
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
Experimental Protocol: Kinase Assay for Chk1 Inhibition
To provide context on how PF-477736 is used in a laboratory setting, which in turn generates waste, a typical kinase assay protocol is detailed below.
Objective: To determine the inhibitory activity of PF-477736 against Chk1 kinase.
Materials:
-
Recombinant Chk1 kinase
-
Peptide substrate (e.g., Syntide-2)
-
ATP
-
Assay buffer (e.g., 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 25 mM MgCl₂)[1]
-
PF-477736 stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of PF-477736 in the assay buffer.
-
In a 96-well plate, add the assay buffer, peptide substrate, and varying concentrations of PF-477736.
-
Initiate the reaction by adding ATP and Chk1 kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the kinase activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the Ki or IC50 value by fitting the data to an appropriate enzyme inhibition model.
All materials and solutions containing PF-477736 from this assay must be disposed of as hazardous chemical waste following the procedures outlined above.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from handling the compound to its final disposal.
Caption: Workflow for the safe disposal of PF-477736.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of PF-477736, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling PF 477736
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of PF-477736, a selective inhibitor of checkpoint kinase 1 (Chk1). This document provides critical safety protocols and operational plans to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Data Summary
The following table summarizes the key quantitative data for PF-477736, a potent, ATP-competitive Chk1 inhibitor.[1][2]
| Property | Value | Reference |
| CAS Number | 952021-60-2 | [3] |
| Molecular Formula | C₂₂H₂₅N₇O₂ | [3] |
| Molecular Weight | 419.48 g/mol | [1][4] |
| Purity | ≥98% | [3] |
| Ki for Chk1 | 0.49 nM | [1][2] |
| Ki for Chk2 | 47 nM | [2][5] |
| Solubility | DMSO: 30 mg/mLDMF: 30 mg/mL | [3] |
Personal Protective Equipment (PPE)
Due to its potent biological activity and potential cytotoxicity, as evidenced by its use in sensitizing cells to DNA damage, a comprehensive PPE strategy is mandatory when handling PF-477736.[4] The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields or face shield- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields- Work should be conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses- Work should be conducted in a certified Class II biological safety cabinet |
| Waste Disposal | - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields or face shield- N95 or higher-rated respirator- Shoe covers |
Operational and Disposal Plans
Adherence to the following operational and disposal plans is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Engineering Controls
-
Weighing and Aliquoting: All handling of solid PF-477736 must be performed in a certified chemical fume hood or a containment balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: Preparation of stock solutions and dilutions must be conducted in a certified chemical fume hood.
-
Cell-Based Assays: All work with cell cultures treated with PF-477736 should be performed in a Class II biological safety cabinet to maintain sterility and operator protection.
Administrative Controls
-
Designated Work Areas: Clearly demarcate areas where PF-477736 is stored and handled. Access to these areas should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving PF-477736. These SOPs should be readily accessible to all users.
-
Training: All personnel must receive documented training on the hazards of PF-477736, proper handling and disposal procedures, and emergency protocols before being permitted to work with the compound.
Hygiene Practices
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.
-
No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in designated PF-477736 work areas.
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant) after each use.
Disposal Plan
-
Solid Waste: All solid waste contaminated with PF-477736 (e.g., pipette tips, tubes, gloves, gowns) must be disposed of in a designated, clearly labeled hazardous waste container for cytotoxic agents.
-
Liquid Waste: All liquid waste containing PF-477736 (e.g., unused solutions, cell culture media) must be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Sharps: All contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow and Protocols
The following diagram illustrates a typical experimental workflow for handling PF-477736 from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
